alpha-D-lyxopyranose
Description
Structure
3D Structure
Properties
CAS No. |
130606-21-2 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5+/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-STGXQOJASA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Synonyms |
alpha-Lyxopyranose (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of alpha-D-lyxopyranose
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to alpha-D-lyxopyranose. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and structural visualizations.
Chemical Properties of this compound
This compound is a monosaccharide, an aldopentose, which is a C'-2 epimer of D-xylose. It is a constituent of certain natural products and serves as a valuable building block in synthetic carbohydrate chemistry.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that variations in reported melting points may be attributed to the presence of different anomers or impurities.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | [1][2] |
| Molecular Weight | 150.13 g/mol | [1][2] |
| Melting Point | 108-112 °C (for D-Lyxose) 153-154 °C | [2][3][4] |
| Boiling Point | 333.2 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.757 g/cm³ (Predicted) | [2] |
| Water Solubility | 50 mg/mL | [4] |
| Specific Rotation [α]D | +5.5° to -14.0° (c = 0.82 in water, equilibrium) | [4] |
| InChIKey | SRBFZHDQGSBBOR-STGXQOJASA-N | [1] |
| CAS Number | 608-46-8 | [1][2] |
Chemical Structure and Conformational Analysis
The systematic IUPAC name for this compound is (2S,3S,4S,5R)-oxane-2,3,4,5-tetrol[1]. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in the axial position, on the opposite side of the ring from the C5 substituent in the Haworth projection.
In solution, this compound exists in equilibrium between two primary chair conformations, the ¹C₄ and ⁴C₁ forms. Computational studies suggest that both conformers are present, with the ⁴C₁ conformation being slightly more stable[5].
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature. However, a representative synthesis can be conceptualized based on the epimerization of a more common pentose, such as D-arabinose.
Representative Synthesis of D-Lyxose from D-Arabinose
A potential synthetic route involves the inversion of the configuration at the C2 position of D-arabinose. This can be achieved through a multi-step process. A new synthesis of D-lyxose from D-arabinose has been reported, involving 7 steps with an overall yield of 40%[6].
General Purification Method for Monosaccharides
Purification of monosaccharides like this compound from reaction mixtures or natural extracts typically involves chromatographic techniques.
Protocol Outline:
-
Initial Cleanup: The crude sugar solution may be treated with activated carbon to remove colored impurities.
-
Ion Exchange Chromatography: To remove salts and other charged molecules, the solution can be passed through a series of cation and anion exchange resins[7].
-
Column Chromatography: Further purification can be achieved using silica gel or reversed-phase (C18) column chromatography[8]. The choice of the stationary and mobile phases depends on the polarity of the sugar and any protecting groups.
-
Crystallization: The purified sugar is concentrated, and crystallization is induced by the addition of a suitable anti-solvent (e.g., ethanol or isopropanol) and cooling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of this compound.
-
¹³C NMR Data (in D₂O):
-
C1: 95.5 ppm
-
C2: 71.5 ppm
-
C3: 72.0 ppm
-
C4: 69.0 ppm
-
C5: 64.6 ppm[9]
-
Biological Relevance
This compound is recognized as an endogenous metabolite. While no specific signaling pathways directly involving this monosaccharide have been elucidated, its structural similarity to other biologically important sugars suggests potential roles in various biological processes that are yet to be fully explored. Its derivatives and related compounds are subjects of ongoing research for their potential therapeutic applications.
References
- 1. This compound | C5H10O5 | CID 439678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound [chembk.com]
- 4. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. omicronbio.com [omicronbio.com]
- 10. alpha-D-Xylopyranose | C5H10O5 | CID 6027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Obscure: An In-depth Technical Guide to the Natural Occurrence and Sources of alpha-D-lyxopyranose
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, sources, and analytical methodologies for the rare sugar alpha-D-lyxopyranose has been compiled for researchers, scientists, and drug development professionals. This guide illuminates the presence of this pentose in specific bacterial glycolipids and provides a framework for its study.
This compound, a C'-2 epimer of D-xylose, is a rare monosaccharide that has been identified as a constituent of complex glycolipids in certain species of Mycobacterium. This guide delves into the specifics of its natural sources, presenting available data in a structured format, and outlines the experimental protocols for its isolation and characterization.
Natural Occurrence and Sources of this compound
The primary documented natural source of D-lyxose is a family of alkali-labile glycolipids found in the cell walls of Mycobacterium phlei and Mycobacterium smegmatis[1][2][3]. These glycolipids are notable for their role as mycobacteriophage receptors[1][2][3].
The core structure of these complex glycolipids features a polysaccharide backbone containing repeating units of D-lyxose and 6-O-methyl-D-glucose. In M. phlei, the glycolipids are extensively acylated, with acyl groups attached to the D-lyxose residues[1][2][3].
Quantitative Data on this compound Occurrence
While precise quantitative data on the absolute abundance of this compound in Mycobacterium species is not extensively detailed in the available literature, the structural analysis of the phage receptor glycolipids provides insights into its relative presence within these molecules. The repeating oligosaccharide units are described as Lyxn(6-O-CH3-Glc)m and Lyxn(6-O-CH3-Glc)mMan1, where the combined number of lyxose (n) and 6-O-methyl-glucose (m) residues is approximately 16[1][2][3].
| Source Organism | Molecule | Constituent Sugars | Molar Ratio (approximate) | Reference |
| Mycobacterium phlei | Alkali-labile glycolipids (mycobacteriophage receptors) | D-lyxose, 6-O-methyl-D-glucose, D-mannose, D-glucose | Not explicitly quantified, but D-lyxose is a major component of the repeating oligosaccharide unit. | [1][2][3] |
| Mycobacterium smegmatis | Alkali-labile glycolipids (mycobacteriophage receptors) | D-lyxose, 6-O-methyl-D-glucose, D-mannose, D-glucose | Not explicitly quantified, but D-lyxose is a major component of the repeating oligosaccharide unit. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound-containing glycolipids from Mycobacterium species.
Extraction of Glycolipids from Mycobacterium phlei
Objective: To isolate the total lipid fraction containing the lyxose-containing glycolipids.
Methodology:
-
Cell Culture and Harvesting: Mycobacterium phlei is cultured in a suitable medium (e.g., glycerol-alanine-salts medium) to the late-log phase. The cells are then harvested by centrifugation and washed with phosphate-buffered saline (PBS)[4].
-
Lipid Extraction: The dried bacterial cell pellet is subjected to solvent extraction. A common method involves the use of a chloroform:methanol mixture (e.g., 2:1, v/v) to extract the total lipid content[4]. This process is a modification of the Folch or Bligh and Dyer methods, adapted for the robust mycobacterial cell wall[4][5].
-
Saponification: To remove glycerolipids, the total lipid extract is subjected to mild alkaline hydrolysis (saponification) using a reagent like sodium hydroxide in methanol[6]. This step is crucial as the lyxose-containing glycolipids are described as "alkali-labile," indicating that harsh alkaline conditions should be avoided if the intact glycolipid is desired. For analysis of the sugar components, this step can be followed by further hydrolysis.
Analysis of Sugar Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the monosaccharide components, including D-lyxose, of the isolated glycolipids.
Methodology:
-
Acid Hydrolysis: The purified glycolipid fraction is hydrolyzed to release the constituent monosaccharides. This is typically achieved by treatment with a strong acid, such as 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour[7].
-
Reduction to Alditols: The resulting monosaccharides are then reduced to their corresponding alditols using a reducing agent like sodium borohydride (NaBH4)[7]. This step converts each sugar into a single alditol product, simplifying the subsequent chromatographic analysis.
-
Acetylation: The hydroxyl groups of the alditols are acetylated to form volatile alditol acetate derivatives. This is commonly done using acetic anhydride with a catalyst such as 1-methylimidazole[7].
-
GC-MS Analysis: The alditol acetates are then separated and identified using gas chromatography-mass spectrometry (GC-MS). The retention times and mass fragmentation patterns of the sample components are compared with those of authentic standards of the suspected sugars, including D-lyxose[2][8].
Glycosyl Linkage Analysis by Methylation Analysis
Objective: To determine the positions of glycosidic linkages between the sugar residues in the glycolipid's oligosaccharide chain.
Methodology:
-
Permethylation: All free hydroxyl groups of the intact glycolipid or its derived oligosaccharide are methylated. A common method is the Ciucanu and Kerek method using powdered sodium hydroxide and methyl iodide in dimethyl sulfoxide (DMSO)[3].
-
Hydrolysis: The permethylated polysaccharide is then hydrolyzed to yield partially methylated monosaccharides.
-
Reduction and Acetylation: The partially methylated monosaccharides are converted to their corresponding partially methylated alditol acetates (PMAAs) through reduction with NaBH4 followed by acetylation with acetic anhydride.
-
GC-MS Analysis: The PMAAs are analyzed by GC-MS. The positions of the methyl and acetyl groups on the resulting alditol acetates indicate the original positions of the glycosidic linkages[9][10].
Visualizations
The following diagrams illustrate the structural context and analytical workflow for this compound.
Caption: Generalized structure of the lyxose-containing glycolipid from Mycobacterium.
Caption: Workflow for the isolation and structural analysis of this compound.
Caption: The function of the lyxose-containing glycolipid as a mycobacteriophage receptor.
References
- 1. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 4. powells.com [powells.com]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methylation analysis of polysaccharides: Technical advice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereochemistry and Anomers of alpha-D-lyxopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemical features of alpha-D-lyxopyranose, a key aldopentose. It details the structure, conformational analysis, and anomeric forms of D-lyxopyranose, presenting quantitative data, experimental protocols, and visual representations to support researchers in carbohydrate chemistry and drug design.
Core Stereochemistry of D-Lyxopyranose
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group. In aqueous solution, D-lyxose predominantly exists as a cyclic six-membered pyranose ring, formed by the intramolecular hemiacetalization between the aldehyde group at C1 and the hydroxyl group at C5. The stereochemistry of D-lyxopyranose is defined by the specific spatial arrangement of its hydroxyl groups. In the D-configuration, the hydroxyl group on the highest numbered chiral carbon (C4) is on the right side in a Fischer projection.
The pyranose ring of D-lyxose is not planar but adopts puckered chair conformations to minimize steric strain. The two primary chair conformations are designated as ¹C₄ (where C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down). The relative stability of these conformations is dictated by the orientation of the bulky hydroxyl substituents, which can be either axial or equatorial. Equatorial positions are generally more stable for large substituents due to reduced steric hindrance.
Anomers of D-Lyxopyranose: Alpha (α) and Beta (β)
The cyclization of D-lyxose creates a new stereocenter at the anomeric carbon (C1), resulting in two diastereomers known as anomers: alpha (α) and beta (β). These anomers differ only in the configuration of the anomeric hydroxyl group.
-
This compound : The anomeric hydroxyl group at C1 is in the axial position in the more stable chair conformation.
-
beta-D-lyxopyranose : The anomeric hydroxyl group at C1 is in the equatorial position in the more stable chair conformation.
In aqueous solution, the anomers of D-lyxose undergo mutarotation, a process where they interconvert through the open-chain aldehyde form until an equilibrium is established. For D-lyxose, the alpha-anomer is the major form at equilibrium.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stereochemistry and anomeric forms of D-lyxopyranose.
| Property | Value | Reference(s) |
| Molar Mass | 150.13 g/mol | [1] |
| Specific Rotation of D-Lyxose (equilibrium in water) | +5.5° to -14.0° (c=0.82 in water) | [2] |
Table 1: General Properties of D-Lyxose.
| Anomer/Conformer | Solvent | 1C4 (%) | 4C1 (%) |
| This compound | Gas Phase | 40 | 60 |
| This compound | D₂O | 70 | 30 |
| beta-D-Lyxopyranose | D₂O | - | 100 |
Table 2: Conformational Equilibrium of D-Lyxopyranose Anomers.[3]
| Carbon Atom | This compound (ppm) | beta-D-Lyxopyranose (ppm) |
| C1 | 95.5 | 95.9 |
| C2 | 71.5 | 71.5 |
| C3 | 72.0 | 74.2 |
| C4 | 69.0 | 68.0 |
| C5 | 64.6 | 65.7 |
Table 3: ¹³C NMR Chemical Shifts of D-Lyxopyranose Anomers in D₂O.
| Proton | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| H-1α | 4.88 | d | 1.7 |
| H-1β | 4.62 | d | 8.0 |
Table 4: ¹H NMR Data for Anomeric Protons of D-Lyxopyranose in D₂O.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer and Conformer Identification
Objective: To determine the anomeric and conformational equilibrium of D-lyxopyranose in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of D-lyxose in 0.5 mL of deuterium oxide (D₂O). Allow the solution to equilibrate for at least 24 hours to ensure mutarotation is complete.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum at a high field strength (e.g., 500 MHz or higher) to achieve good signal dispersion.
-
Integrate the signals corresponding to the anomeric protons (H-1) of the alpha and beta anomers, which are typically well-resolved in the downfield region of the spectrum. The ratio of the integrals gives the anomeric ratio.
-
Analyze the coupling constants (J-values) of the anomeric protons. A small ³J(H1,H2) coupling constant (typically < 3 Hz) is characteristic of an axial-equatorial or equatorial-equatorial relationship, while a larger coupling constant (typically > 7 Hz) indicates an axial-axial relationship. This information, combined with 2D NMR techniques like COSY and NOESY, can be used to deduce the chair conformation.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the carbon atoms, particularly the anomeric carbon (C1), are sensitive to the stereochemistry and conformation. The distinct chemical shifts for the alpha and beta anomers allow for their identification and quantification.
-
-
Data Analysis:
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the respective protons and carbons of the alpha and beta anomers in their different chair conformations.
-
Calculate the relative populations of the anomers and conformers from the integral ratios in the ¹H NMR spectrum.
-
Polarimetry for Measuring Optical Rotation
Objective: To measure the specific rotation of a D-lyxose solution at equilibrium.
Methodology:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., distilled water).
-
Sample Preparation: Prepare a solution of D-lyxose of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (typically water). Allow the solution to stand for several hours to reach mutarotational equilibrium.[4]
-
Measurement:
-
Fill the polarimeter cell with the equilibrated D-lyxose solution, ensuring no air bubbles are present in the light path.
-
Measure the observed optical rotation (α) at a specific wavelength, typically the sodium D-line (589 nm), and at a controlled temperature (e.g., 20°C).[4]
-
-
Calculation of Specific Rotation:
Visualizations
Caption: Equilibrium between the open-chain and cyclic anomers of D-lyxose.
Caption: Conformational equilibrium of this compound.
References
Conformational Landscape of α-D-lyxopyranose in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational behavior of α-D-lyxopyranose in solution. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational insights from Molecular Dynamics (MD) simulations, this document offers a comprehensive overview for researchers in glycochemistry, drug design, and related fields.
Conformational Equilibrium of α-D-lyxopyranose
In aqueous solution, α-D-lyxopyranose primarily exists in a dynamic equilibrium between two chair conformations: the ¹C₄ and ⁴C₁ forms. The pyranose ring is not static but undergoes rapid interconversion between these conformers. Furthermore, α-D-lyxopyranose is in equilibrium with its β-anomer.
Experimental studies utilizing ¹H NMR spectroscopy have elucidated the relative populations of these species in solution at 298 K.[1] The α-anomer is the major anomeric form present, and within the population of α-D-lyxopyranose, the ¹C₄ chair conformation is predominant.[1]
Quantitative Conformational Analysis
The conformational populations of D-lyxopyranose in aqueous solution have been determined experimentally. The anomeric ratio (α/β) is approximately 66:34.[1] For the α-anomer, the equilibrium is shifted towards the ¹C₄ conformation. The overall experimental population of the different pyranose conformers in water is summarized in the table below.
| Conformer | Anomer | Conformation | Population (%) |
| α-D-lyxopyranose | α | ¹C₄ | 46 (±5) |
| α-D-lyxopyranose | α | ⁴C₁ | 20 (±5) |
| β-D-lyxopyranose | β | ⁴C₁ | 34 (±5) |
| Table 1: Experimentally determined populations of D-lyxopyranose conformers in aqueous solution at 298 K. Data sourced from Alonso et al. (2019).[1] |
Experimental and Computational Methodologies
The determination of the conformational landscape of α-D-lyxopyranose relies on a synergistic approach combining high-resolution NMR spectroscopy and sophisticated molecular modeling techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for characterizing the three-dimensional structure and dynamics of molecules in solution. For α-D-lyxopyranose, ¹H NMR is particularly informative.
Experimental Protocol:
-
Sample Preparation: A sample of α-D-lyxopyranose is dissolved in deuterium oxide (D₂O) to a concentration suitable for NMR analysis (typically 1-10 mM). D₂O is used as the solvent to avoid a large interfering signal from water protons.
-
Data Acquisition:
-
¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K, to ensure equilibrium.
-
One-dimensional (1D) ¹H spectra are recorded to observe the chemical shifts and coupling constants of the ring protons.
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to assign all the proton resonances in the spectrum.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are conducted to determine through-space proximities between protons, which provides crucial information for conformational analysis.[1]
-
-
Data Analysis:
-
The key parameters for conformational analysis are the vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Specifically, the ³J(H1,H2) coupling constant is a sensitive indicator of the anomeric configuration and the ring conformation.[1]
-
By measuring the ³JHH values from the high-resolution ¹H NMR spectrum, the relative populations of the ¹C₄ and ⁴C₁ conformers can be estimated using established Karplus relationships.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to visualize the dynamic behavior of molecules over time, offering atomic-level insights into conformational preferences.
Computational Protocol:
-
System Setup:
-
A three-dimensional structure of α-D-lyxopyranose in a chosen starting conformation (e.g., ¹C₄ or ⁴C₁) is generated using molecular building software.
-
The molecule is placed in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models). The box size is chosen to ensure a sufficient layer of water around the carbohydrate.
-
The system is neutralized by adding counter-ions if necessary.
-
-
Force Field Selection: A suitable force field for carbohydrates, such as GAFF (General Amber Force Field) or GLYCAM, is chosen to describe the interatomic interactions.[1]
-
Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant temperature and pressure (NPT ensemble) for a sufficient period to allow the system to reach a stable state.
-
Production Run: A long production MD simulation (typically hundreds of nanoseconds to microseconds) is performed in the NPT ensemble. The trajectory of the molecule is saved at regular intervals.
-
Analysis: The saved trajectory is analyzed to determine the conformational landscape. This includes:
-
Monitoring the puckering parameters of the pyranose ring to identify the ¹C₄ and ⁴C₁ chair conformations and any transient boat or skew-boat forms.
-
Calculating the population of each conformer over the course of the simulation.
-
"Experiment-guided" simulations may use experimental data, such as NOE-derived distance restraints, to refine the force field parameters or guide the simulation towards a more accurate representation of the solution-state ensemble.[1]
-
Visualizing Conformational Dynamics and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the conformational analysis of α-D-lyxopyranose.
References
biological role of alpha-D-lyxopyranose in organisms
An In-depth Technical Guide on the Biological Role of D-Lyxopyranose in Organisms
Introduction
D-Lyxose is a rare aldopentose sugar that is not abundant in nature. Its biological significance stems primarily from its role as a metabolic intermediate in certain microorganisms and its utility as a precursor in the synthesis of high-value bioactive molecules. While the specific biological role of the α-D-lyxopyranose anomer is not distinctly characterized in the existing scientific literature, it is understood to be one of the isomeric forms of D-lyxose present in equilibrium in solution. This guide provides a comprehensive overview of the known biological roles of D-lyxose, focusing on its metabolic pathways, its function as a synthetic precursor for immunologically active compounds, and the enzymatic activities associated with its transformation. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development.
Metabolic Role of D-Lyxose
The metabolism of D-lyxose has been primarily studied in microorganisms. In many organisms, D-lyxose is not a primary carbon source. However, certain bacteria possess or can acquire through mutation the enzymatic machinery to channel D-lyxose into central metabolic pathways.
Microbial Catabolism of D-Lyxose
The central enzyme in D-lyxose metabolism is D-lyxose isomerase (D-LI, EC 5.3.1.15) . This enzyme catalyzes the reversible isomerization of D-lyxose to D-xylulose.[1] D-xylulose is an intermediate of the pentose phosphate pathway (PPP), a key metabolic route for the synthesis of nucleotides and reductive power in the form of NADPH.[2]
In Escherichia coli K12, the wild-type strain is incapable of utilizing D-lyxose as a sole carbon source. However, mutant strains have been isolated that can grow on D-lyxose.[3] In these mutants, D-lyxose is transported into the cell via the D-xylose permease. A novel isomerase, which is constitutively expressed in the mutant and appears to be a D-mannose isomerase with promiscuous activity, converts D-lyxose into D-xylulose. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which subsequently enters the pentose phosphate pathway.[3]
Role in Synthesis of Bioactive Molecules
A significant aspect of the biological relevance of D-lyxose is its use as a starting material for the chemical synthesis of α-galactosylceramide (α-GalCer, KRN7000) and its analogues.[4][5][6]
Precursor to α-Galactosylceramide
α-Galactosylceramide is a potent immunostimulatory glycolipid that is presented by the CD1d molecule on antigen-presenting cells and specifically activates invariant Natural Killer T (iNKT) cells. The activation of iNKT cells can lead to a cascade of downstream immune responses, making α-GalCer a molecule of high interest for immunotherapy in cancer and other diseases.
The synthesis of α-GalCer from D-lyxose involves a multi-step chemical process. A concise synthetic route involves a one-pot protection and glycosidation of D-lyxose with D-galactosyl iodide.[4] The resulting α-linked disaccharide is then converted to α-GalCer through a series of reactions including a Z-selective Wittig olefination, stereoinversion using an azide, and subsequent reduction and amidation.[4]
Quantitative Data
The enzymatic conversion of D-lyxose is the most quantitatively characterized aspect of its biological role. The kinetic parameters of D-lyxose isomerases from various microbial sources have been determined.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (mM-1s-1) | Optimal Temp (°C) | Optimal pH | Metal Cofactor | Reference |
| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | - | >95 | 7.0 | Mn2+ | [7] |
| Cohnella laevoribosii | D-Lyxose | 22.4 ± 1.5 | 5434.8 | 84.9 ± 5.8 | 70 | 6.5 | Mn2+ | [2] |
| Cohnella laevoribosii | D-Mannose | 34.0 ± 1.1 | 131.8 ± 7.4 | 1.4 ± 0.1 | 70 | 6.5 | Mn2+ | [2] |
| Cohnella laevoribosii | L-Ribose | 121.7 ± 10.8 | 75.5 ± 6.0 | 0.2 | 70 | 6.5 | Mn2+ | [2] |
| Serratia proteamaculans | D-Lyxose | 13.3 | - | - | 40 | 7.5 | Mn2+ | [8] |
| Serratia proteamaculans | D-Mannose | 32.2 | - | - | 40 | 7.5 | Mn2+ | [8] |
| Serratia proteamaculans | D-Xylulose | 3.83 | - | - | 40 | 7.5 | Mn2+ | [8] |
| Serratia proteamaculans | D-Fructose | 19.4 | - | - | 40 | 7.5 | Mn2+ | [8] |
Experimental Protocols
D-Lyxose Isomerase Activity Assay
This protocol is based on the methods described for the characterization of D-lyxose isomerases.[2][7]
Principle: The activity of D-lyxose isomerase is determined by measuring the formation of the ketose product (D-xylulose) from the aldose substrate (D-lyxose). The amount of ketose produced is quantified colorimetrically using the cysteine-carbazole method.
Reagents:
-
50 mM Buffer (e.g., Bis-Tris for high temperatures, Sodium Phosphate for moderate temperatures), pH adjusted to the optimal value for the enzyme.
-
10 mM D-lyxose stock solution.
-
10 mM Metal cofactor stock solution (e.g., MnCl2).
-
Purified D-lyxose isomerase enzyme solution of known concentration.
-
0.1% (w/v) L-cysteine hydrochloride solution (freshly prepared).
-
0.12% (w/v) Carbazole in absolute ethanol.
-
Concentrated Sulfuric Acid (H2SO4).
-
Ice bath.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 500 µL final volume:
-
350 µL of 50 mM Buffer.
-
50 µL of 10 mM MnCl2 (final concentration 1 mM).
-
50 µL of 100 mM D-lyxose (final concentration 10 mM).
-
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature. Ensure the reaction time is within the linear range of product formation.
-
Terminate the reaction by placing the tube in an ice bath or by heat inactivation (e.g., boiling for 5 minutes), followed by centrifugation to pellet any precipitated protein.
-
For the colorimetric assay, take an aliquot of the supernatant (e.g., 100 µL).
-
Add 100 µL of 0.1% L-cysteine HCl and 3 mL of concentrated H2SO4. Mix well and cool.
-
Add 100 µL of 0.12% carbazole solution and mix.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of D-xylulose to quantify the amount of product formed.
-
One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.
Conclusion and Future Perspectives
The biological role of D-lyxose, and by extension α-D-lyxopyranose, is currently understood within a narrow but significant context. Its primary function in the microbial world is as a substrate for D-lyxose isomerase, providing a link to the pentose phosphate pathway. In the realm of biotechnology and drug development, its importance is magnified as a key chiral precursor for the synthesis of the potent immunostimulant α-galactosylceramide.
Future research is needed to elucidate several aspects of D-lyxose biology. The natural occurrence and abundance of D-lyxose in a wider range of organisms, including higher eukaryotes, remains largely unexplored. Furthermore, it is unknown whether D-lyxose or its derivatives play any direct signaling roles, for instance, in the immune system, analogous to other rare sugars. Investigating potential D-lyxose binding proteins beyond isomerases could reveal novel biological functions. A deeper understanding of the substrate specificity of various isomerases could also open up new avenues for the biotechnological production of rare sugars. For drug development professionals, the continued exploration of D-lyxose as a scaffold for the synthesis of novel immunomodulatory agents remains a promising area of research.
References
- 1. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth on D-lyxose of a mutant strain of Escherichia coli K12 using a novel isomerase and enzymes related to D-xylase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and D-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of the alpha-D-lyxopyranose Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-lyxopyranose, a rare pentose sugar, is gaining interest in the scientific community for its potential roles in various biological processes. Understanding its metabolic fate is crucial for harnessing its therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the investigation of the this compound metabolic pathway. It details the core enzymatic reactions, its integration with central carbon metabolism, and its potential influence on cellular signaling. This document offers detailed experimental protocols for key analytical techniques, presents quantitative data in a structured format for easy comparison, and provides visual diagrams of the key pathways and workflows to facilitate a deeper understanding of the methodologies and biological processes involved.
Introduction
This compound is a C4 epimer of D-xylose and an isomer of D-arabinose and D-ribose. While not as abundant as other monosaccharides, its metabolism is an important area of study. The primary known metabolic route for D-lyxose involves its isomerization to D-xylulose, a key intermediate in the Pentose Phosphate Pathway (PPP). This conversion is catalyzed by the enzyme D-lyxose isomerase (LI), also known as D-lyxose ketol-isomerase (EC 5.3.1.15). The integration of D-lyxose metabolism into the PPP has significant implications, as the PPP is a central hub for generating NADPH, a crucial reductant in combating oxidative stress, and for producing precursors for nucleotide biosynthesis.
This guide will delve into the intricacies of the this compound metabolic pathway, providing the necessary technical details for its rigorous scientific investigation.
The Core Metabolic Pathway
The central step in the metabolism of this compound is its conversion to D-xylulose.
-
Enzymatic Conversion: The key enzyme responsible for this isomerization is D-lyxose isomerase (LI) . This enzyme catalyzes the reversible reaction:
-
Integration with the Pentose Phosphate Pathway (PPP): D-xylulose is subsequently phosphorylated by xylulokinase to form D-xylulose-5-phosphate. This intermediate directly enters the non-oxidative branch of the PPP, where it can be interconverted with other sugar phosphates, such as ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. These intermediates can then be utilized for nucleotide synthesis or re-enter glycolysis.[3][4]
The metabolic fate of this compound is thus intrinsically linked to the central carbon metabolism, influencing cellular bioenergetics and biosynthetic capacity.
Quantitative Data
The following tables summarize key quantitative data for D-lyxose isomerase from various microbial sources. This information is critical for designing experiments and for comparative analysis.
Table 1: Kinetic Parameters of D-lyxose Isomerase
| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Metal Cofactor | Reference |
| Cohnella laevoribosii RI-39 | D-lyxose | 22.4 ± 1.5 | 5,434.8 | 6.5 | 70 | Mn2+ | [5] |
| Thermofilum sp. | D-lyxose | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+, Co2+ | [6] |
| Caldanaerobius polysaccharolyticus | D-lyxose | - | - | - | - | - | [7] |
Note: '-' indicates data not specified in the cited source.
Experimental Protocols
A thorough investigation of the this compound metabolic pathway requires a combination of enzymatic and analytical techniques. Below are detailed protocols for key experiments.
D-lyxose Isomerase Activity Assay (Colorimetric Method)
This protocol is adapted from established methods for assaying sugar isomerases.
Principle: The activity of D-lyxose isomerase is determined by measuring the formation of its product, D-xylulose. D-xylulose, a ketose, can be quantified colorimetrically using the cysteine-carbazole method.
Materials:
-
D-lyxose solution (e.g., 1 M in water)
-
Enzyme preparation (purified or cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Metal cofactor solution (e.g., 10 mM MnCl2)
-
Cysteine hydrochloride solution (0.1% w/v in water, freshly prepared)
-
Sulfuric acid (70% v/v in water)
-
Carbazole solution (0.12% w/v in absolute ethanol)
-
D-xylulose standards (for standard curve)
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:
-
50 µL of reaction buffer (50 mM Tris-HCl, pH 7.5)
-
10 µL of metal cofactor solution (10 mM MnCl2)
-
X µL of enzyme preparation (volume depends on enzyme concentration)
-
(90 - X) µL of sterile distilled water
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or higher for thermophilic enzymes) for 5 minutes.
-
Initiate Reaction: Add 50 µL of D-lyxose solution (e.g., 1 M) to start the reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by boiling for 5 minutes or by adding an acid (e.g., HCl to a final concentration of 0.1 M).
-
Colorimetric Detection:
-
To a new tube, add 100 µL of the reaction mixture (or a dilution thereof).
-
Add 50 µL of 0.1% cysteine hydrochloride solution.
-
Add 1.5 mL of 70% sulfuric acid and mix thoroughly.
-
Add 50 µL of 0.12% carbazole solution and mix.
-
Incubate at room temperature for 30 minutes for color development.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.
Enzyme Activity Calculation: One unit (U) of D-lyxose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the specified assay conditions.
Analysis of Intracellular Carbohydrates by GC-MS
This protocol outlines the general steps for the analysis of monosaccharides from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle: Intracellular metabolites are extracted and then derivatized to increase their volatility for GC-MS analysis. The separated and ionized fragments are detected by the mass spectrometer, allowing for identification and quantification.
Materials:
-
Cell or tissue samples
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., methanol/chloroform/water mixture)
-
Derivatization reagents:
-
Oximation reagent (e.g., methoxyamine hydrochloride in pyridine)
-
Silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
-
Internal standard (e.g., ribitol)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Quenching and Extraction:
-
Rapidly quench metabolic activity by adding ice-cold quenching solution to the cell culture or tissue homogenate.
-
Centrifuge to pellet the cells/tissue debris.
-
Extract metabolites from the pellet using a cold extraction solvent.
-
Centrifuge to remove precipitates and collect the supernatant.
-
-
Sample Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Oximation: Add the oximation reagent to the dried sample, vortex, and incubate (e.g., 90 minutes at 30°C). This step converts the open-chain forms of sugars to their oximes, reducing the number of anomeric peaks.
-
Silylation: Add the silylation reagent, vortex, and incubate (e.g., 30 minutes at 37°C). This step replaces active hydrogens with trimethylsilyl (TMS) groups, making the molecules volatile.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program to separate the derivatized sugars.
-
The mass spectrometer is operated in scan mode to identify the compounds based on their mass spectra and retention times, and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify peaks by comparing retention times and mass spectra to authentic standards and libraries (e.g., NIST).
-
Quantify the metabolites by integrating the peak areas and normalizing to the internal standard.
-
Stable Isotope Tracing for Metabolic Flux Analysis
Principle: Cells are cultured in the presence of a stable isotope-labeled substrate (e.g., 13C-labeled D-lyxose). The incorporation of the isotope into downstream metabolites is measured by mass spectrometry. This data is then used to calculate the flux through the metabolic pathway.[8][9][10][11][12][13][14][15][16]
Procedure:
-
Cell Culture: Culture cells in a defined medium.
-
Labeling: Replace the standard medium with a medium containing the 13C-labeled D-lyxose at a known concentration.
-
Time Course: Harvest cells at different time points to monitor the incorporation of the label.
-
Metabolite Extraction and Analysis: Follow the protocol for GC-MS or LC-MS/MS analysis (as described in section 4.2) to determine the mass isotopomer distribution of the metabolites of interest.
-
Flux Calculation: Use metabolic flux analysis software to calculate the flux rates through the pathway based on the mass isotopomer distribution data.
Signaling Pathways
The metabolism of this compound via the PPP can influence cellular signaling, primarily through the production of NADPH and its role in maintaining redox homeostasis.
-
Oxidative Stress Response: The PPP is the primary source of NADPH, which is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase. GSH is a key antioxidant that detoxifies reactive oxygen species (ROS). An increased flux through the PPP, potentially driven by D-lyxose metabolism, can enhance the cell's capacity to counteract oxidative stress.[3][4][17][18]
-
Regulation of PPP: The activity of the PPP is tightly regulated. The first and rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by NADPH. Thus, conditions that consume NADPH (such as oxidative stress) will activate the PPP.[3][4][17][18]
Conclusion
The investigation of the this compound metabolic pathway is a rapidly evolving field with significant potential for discoveries in cellular metabolism and drug development. The primary pathway involves the isomerization of D-lyxose to D-xylulose and its subsequent entry into the pentose phosphate pathway. This connection highlights the importance of this rare sugar in cellular redox balance and biosynthesis. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this area. Future research should focus on elucidating the regulation of D-lyxose metabolism in various organisms, particularly in mammals, and exploring its potential therapeutic applications, especially in the context of diseases associated with oxidative stress.
References
- 1. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H10O5 | CID 439678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic reconfiguration is a regulated response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the thermostability of d-lyxose isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 11. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 12. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 13. bitesizebio.com [bitesizebio.com]
- 14. journals.humankinetics.com [journals.humankinetics.com]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 17. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to the Spectroscopic Characterization of alpha-D-lyxopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for alpha-D-lyxopyranose. Detailed experimental protocols and structured data tables are presented to facilitate research and development in carbohydrate chemistry and drug discovery.
Chemical Structure and Stereochemistry
This compound is a monosaccharide, an aldopentose, and a C2 epimer of D-xylose. The 'alpha' designation indicates that the hydroxyl group at the anomeric carbon (C1) is in the axial position, which is on the opposite side of the ring from the CH₂OH group (at C5 for a hexopyranose, though lyxopyranose is a pentopyranose). Understanding this stereochemistry is crucial for interpreting its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including carbohydrates. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and stereochemistry.
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemical arrangement of the protons.
| Proton | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |
| H-1 | ~4.9 | J₁,₂ = ~3.5 |
| H-2 | ~3.6 | J₂,₁ = ~3.5, J₂,₃ = ~3.5 |
| H-3 | ~3.8 | J₃,₂ = ~3.5, J₃,₄ = ~3.5 |
| H-4 | ~3.7 | J₄,₃ = ~3.5, J₄,₅eq = ~2.0, J₄,₅ax = ~4.0 |
| H-5eq | ~3.9 | J₅eq,₄ = ~2.0, J₅eq,₅ax = ~-12.0 |
| H-5ax | ~3.6 | J₅ax,₄ = ~4.0, J₅ax,₅eq = ~-12.0 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, temperature, and pH.
Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C1) is particularly diagnostic of the anomeric configuration.
| Carbon | Chemical Shift (δ) in ppm |
| C-1 | 96.08 |
| C-2 | 71.05 |
| C-3 | 72.58 |
| C-4 | 69.13 |
| C-5 | 63.46 |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).
A typical experimental setup for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with hydroxyl protons, simplifying the spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Data Acquisition for ¹H NMR:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be necessary if residual H₂O or other solvent signals are present.
-
-
Data Acquisition for ¹³C NMR:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TSP for D₂O).
Caption: Workflow for NMR Spectroscopic Analysis of Carbohydrates.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present.
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| **Wavenumber (cm⁻¹) ** | Functional Group | Vibrational Mode |
| 3300-3500 (broad) | O-H | Stretching |
| 2850-3000 | C-H | Stretching |
| ~1460 | C-H | Bending |
| 1000-1200 | C-O | Stretching |
Note: Data is generalized for carbohydrates and consistent with the IR spectrum of D-Lyxose from SDBS.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and acquire the sample spectrum.
-
The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of the molecule.
For a volatile derivative of this compound (e.g., per-O-trimethylsilyl derivative), electron ionization (EI) mass spectrometry can be used. The mass spectrum of underivatized D-lyxose typically does not show a clear molecular ion peak due to facile fragmentation.
| m/z | Possible Fragment |
| 150 | [M]+ (for underivatized D-lyxose) |
| 132 | [M - H₂O]+ |
| 120 | [M - 2H₂O]+ |
| 102 | [M - H₂O - CH₂O]+ |
| 73 | [C₃H₅O₂]+ |
| 60 | [C₂H₄O₂]+ |
Note: Fragmentation patterns can be complex and depend on the ionization method. The listed m/z values are based on the EI-MS spectrum of D-Lyxose from SDBS and represent common fragmentation pathways for pentoses.
-
Sample Preparation:
-
Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, water) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, inject the sample into a gas chromatograph to separate it from other components before it enters the mass spectrometer.
-
-
Instrumentation: Utilize a mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI for GC-MS) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Ionization:
-
ESI: The sample solution is sprayed through a high-voltage capillary to create charged droplets, from which ions are desolvated and enter the mass analyzer. This is a soft ionization technique suitable for non-volatile and thermally labile molecules.
-
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation.
-
-
Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
An In-Depth Technical Guide to the Interaction of alpha-D-lyxopyranose with Proteins and Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-lyxopyranose, a pentose sugar, interacts with a specific subset of proteins and enzymes, primarily those involved in carbohydrate metabolism. This technical guide provides a comprehensive overview of these interactions, focusing on quantitative binding and kinetic data, detailed experimental protocols for studying these interactions, and visualizations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers in glycobiology, enzymology, and drug development.
Introduction
This compound is the pyranose form of the C'-2 epimer of D-xylose. While not as abundant as other pentoses, its interactions with proteins and enzymes are of significant interest for understanding carbohydrate recognition and enzymatic catalysis. This guide will delve into the specifics of these interactions, with a focus on two key enzyme classes: α-1,2-mannosidases and D-lyxose isomerases.
Quantitative Data on this compound Interactions
Quantitative data is crucial for understanding the affinity and efficiency of protein-ligand interactions. The following tables summarize the available kinetic data for enzymes known to interact with D-lyxose. It is important to note that direct binding affinity data (e.g., Kd) for α-D-lyxopyranose with proteins is not extensively reported in the literature. The kinetic parameters presented below are for the D-lyxose substrate, which exists in equilibrium with its anomeric forms, including α-D-lyxopyranose, in solution.
Table 1: Kinetic Parameters of D-lyxose Isomerases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | pH | Temperature (°C) | Metal Ion |
| Serratia proteamaculans[1] | D-lyxose | 13.3 | - | 7.5 | 40 | Mn2+ |
| Thermofilum sp.[2][3] | D-lyxose | 74 | 338 | 7.0 | 95 | Mn2+ |
Note: Vmax for Serratia proteamaculans was not specified in the cited source.
Known Protein and Enzyme Interactions
α-1,2-Mannosidase
α-1,2-Mannosidases are glycoside hydrolases involved in the processing of N-linked glycans. The crystal structure of Penicillium citrinum α-1,2-mannosidase has been solved in complex with a substrate analog, methyl-α-D-lyxopyranosyl-(1',2)-α-D-mannopyranoside[4]. This structure (PDB ID: 2RI9) provides critical insights into the recognition of the lyxopyranosyl moiety in the -1 subsite of the enzyme's active site. The D-lyxoside ring adopts a 1C4 chair conformation within the active site[4]. The absence of the C5' hydroxymethyl group in the lyxoside (compared to a mannoside) leads to conformational flexibility of a key arginine residue (Arg407), which is suggested to modulate the enzyme's activity[4].
D-lyxose Isomerase
D-lyxose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization of D-lyxose to D-xylulose. This enzyme is a key component of the D-lyxose metabolic pathway in certain microorganisms. Several D-lyxose isomerases have been characterized, exhibiting varying substrate specificities and kinetic properties[1][2]. For instance, the enzyme from the hyperthermophilic archaeon Thermofilum sp. is highly specific for D-lyxose, with minimal activity towards other sugars like D-mannose[2][3].
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific signaling pathways as a signaling molecule itself. The related pentose, D-xylose, has been shown to influence sugar signaling pathways in engineered Saccharomyces cerevisiae, but this is primarily due to its intracellular metabolism mimicking a state of carbon limitation rather than acting as an extracellular signaling molecule[5][6][7][8]. The biological role of this compound appears to be primarily metabolic.
Experimental Protocols
X-ray Crystallography of Protein-alpha-D-lyxopyranose Complexes
This protocol is based on the methodology used to determine the crystal structure of Penicillium citrinum α-1,2-mannosidase in complex with a lyxoside-containing substrate analog (PDB ID: 2RI9)[4].
1. Protein Expression and Purification:
- Express the target protein in a suitable expression system (e.g., Aspergillus oryzae for the α-1,2-mannosidase).
- Purify the protein to homogeneity using a combination of chromatographic techniques (e.g., ion exchange, size exclusion).
- Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
2. Crystallization:
- Set up crystallization trials using the hanging-drop or sitting-drop vapor-diffusion method.
- Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).
- For the P. citrinum α-1,2-mannosidase, crystals were grown from a solution containing polyethylene glycol as the precipitant.
- To obtain the complex, co-crystallize the protein with a 5-10 fold molar excess of this compound or a relevant analog. Alternatively, soak pre-formed apo-protein crystals in a solution containing the ligand.
3. Data Collection and Structure Determination:
- Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol or ethylene glycol) and flash-cool them in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using appropriate software (e.g., HKL2000).
- Solve the structure by molecular replacement using a homologous structure as a search model.
- Refine the model against the diffraction data, including the fitting of the ligand into the electron density map.
Enzyme Kinetics Assay for D-lyxose Isomerase
This protocol is a generalized procedure based on the characterization of D-lyxose isomerases[2][3].
1. Enzyme and Substrate Preparation:
- Purify the D-lyxose isomerase to homogeneity.
- Prepare a stock solution of D-lyxose in the desired assay buffer.
2. Assay Conditions:
- The assay mixture should contain a suitable buffer (e.g., 50 mM Bis-Tris, pH 7.0), a required metal cofactor (e.g., 1 mM MnCl2), and varying concentrations of the D-lyxose substrate.
- The reaction is initiated by the addition of a known amount of the enzyme.
- The reaction is carried out at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. isomerase)[2][3].
3. Measurement of Product Formation:
- The formation of the product, D-xylulose, can be measured using the cysteine-carbazole-sulfuric acid method.
- At various time points, aliquots of the reaction mixture are taken and the reaction is stopped (e.g., by adding a strong acid).
- The amount of D-xylulose is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
4. Data Analysis:
- Determine the initial reaction velocities (v0) at each substrate concentration.
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
D-lyxose Metabolic Pathway
General Experimental Workflow for Studying Protein-Carbohydrate Interactions
Conclusion
The interaction of this compound with proteins and enzymes is a specialized area of glycobiology. While a comprehensive understanding of its role in cellular processes is still emerging, detailed structural and kinetic data from studies on α-1,2-mannosidases and D-lyxose isomerases provide a solid foundation. The lack of evidence for its involvement in signaling pathways suggests its primary role is metabolic. The experimental protocols and data presented in this guide offer a valuable starting point for researchers aiming to further elucidate the biological significance of this pentose sugar. Future studies employing techniques such as isothermal titration calorimetry and saturation transfer difference NMR will be instrumental in expanding our knowledge of the binding affinities and specificities of this compound with a broader range of proteins.
References
- 1. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic studies of lectin-carbohydrate interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Assessing the effect of d-xylose on the sugar signaling pathways of Saccharomyces cerevisiae in strains engineered for xylose transport and assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers [mdpi.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of alpha-D-Lyxopyranose from D-Xylose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of D-lyxose through the epimerization of the readily available D-xylose. The described method, adapted from the work of Bílik (1972), utilizes molybdate-catalyzed epimerization at the C-2 position. This process offers a straightforward route to D-lyxose, a relatively rare sugar that is a valuable building block in medicinal chemistry and drug development. The protocol is designed to be accessible to researchers with a foundational knowledge of organic chemistry.
Introduction
D-Lyxose is a C-2 epimer of D-xylose and a monosaccharide that, while less common in nature than D-xylose, serves as a crucial chiral precursor for the synthesis of various biologically active molecules, including nucleoside analogues with potential antiviral or anticancer properties. The ability to efficiently synthesize D-lyxose from an abundant and inexpensive starting material like D-xylose is therefore of significant interest to the scientific community.
The protocol outlined below describes a chemical equilibrium process. The epimerization of D-xylose with molybdate ions leads to an equilibrium mixture of D-xylose and D-lyxose.[1] Subsequent purification is necessary to isolate the desired D-lyxose.
Key Experimental Data
The following table summarizes the key quantitative data associated with the synthesis of D-lyxose from D-xylose via molybdate-catalyzed epimerization.
| Parameter | Value | Reference |
| Starting Material | D-Xylose | N/A |
| Product | D-Lyxose | N/A |
| Catalyst | Molybdic Acid | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 90°C | [1] |
| Reaction Time | 6 hours | [1] |
| Equilibrium Ratio (D-Xylose:D-Lyxose) | 10:9 | [1] |
| Theoretical Maximum Yield of D-Lyxose | 47.4% | Calculated from equilibrium ratio |
Experimental Workflow
The overall workflow for the synthesis of alpha-D-lyxopyranose from D-xylose is depicted in the following diagram.
References
Application Notes and Protocols for the Enzymatic Synthesis of α-D-Lyxopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-lyxopyranose, a rare monosaccharide, holds significant interest in the pharmaceutical and biotechnology sectors due to its potential applications as a chiral building block and its role in various biological processes. Traditional chemical synthesis of D-lyxose is often complex, involving multiple protection and deprotection steps, leading to low overall yields and the generation of hazardous waste. Enzymatic synthesis presents a highly specific, efficient, and environmentally benign alternative for the production of D-lyxose.
This document provides detailed application notes and protocols for the enzymatic synthesis of D-lyxose, primarily focusing on the isomerization of D-xylulose. While enzymatic reactions in aqueous solutions typically yield an equilibrium mixture of anomers (α- and β-pyranose, α- and β-furanose, and the open-chain form), subsequent purification and crystallization steps can be employed to isolate the desired α-D-lyxopyranose anomer.
Enzymatic Approaches for D-Lyxose Synthesis
The most prominent enzymatic route to D-lyxose is the isomerization of the readily available ketopentose, D-xylulose. This reaction is catalyzed by specific isomerases, with D-lyxose isomerase (EC 5.3.1.15) and L-ribose isomerase (EC 5.3.1.15) being the most effective biocatalysts.
D-Lyxose Isomerase
D-lyxose isomerase directly catalyzes the reversible conversion of D-xylulose to D-lyxose. Several microbial sources of this enzyme have been identified and characterized, offering a range of operating conditions and substrate specificities.
L-Ribose Isomerase
L-ribose isomerase, while primarily acting on L-ribose, has been shown to exhibit cross-reactivity with D-xylulose, converting it to D-lyxose. This provides an alternative enzymatic tool for this biotransformation.
Multi-Enzyme Cascade for D-Lyxose from D-Glucose
For a more integrated bioprocess starting from a common and inexpensive substrate like D-glucose, a multi-step microbial and enzymatic pathway can be employed. This pathway involves the conversion of D-glucose to D-arabitol, followed by oxidation to D-xylulose, and finally isomerization to D-lyxose.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from various enzymatic methods for D-lyxose synthesis.
Table 1: Performance of D-Lyxose Isomerases for D-Lyxose Production
| Enzyme Source | Substrate (D-Xylulose) | Product (D-Lyxose) | Conversion/Yield | Reaction Time | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Reference |
| Serratia proteamaculans | 50% (w/v) | 35% (w/v) | 70% | 3 h | 7.5 | 35 | Mn²⁺ | [3] |
| Cohnella laevoribosii RI-39 | 10 mM | - | - | - | 6.5 | 70 | Mn²⁺ | [4] |
| Thermophilum sp. | - | - | Vmax: 338 U/mg | - | 7.0 | >95 | Mn²⁺, Co²⁺ | [5][6] |
Table 2: Performance of L-Ribose Isomerase for D-Lyxose Production
| Enzyme Source | Substrate (D-Xylulose) | Product (D-Lyxose) | Conversion/Yield | Reference |
| Acinetobacter sp. strain DL-28 | 1.0 - 10.0% | ~70% of D-xylulose | ~70% | [1][2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Lyxose from D-Xylulose using D-Lyxose Isomerase
Objective: To produce D-lyxose from D-xylulose using a recombinant D-lyxose isomerase.
Materials:
-
Recombinant D-lyxose isomerase (e.g., from Serratia proteamaculans)
-
D-Xylulose
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂) solution (10 mM)
-
Reaction tubes
-
Heating block or water bath
-
Enzyme quenching solution (e.g., 0.1 M HCl or heat inactivation)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 50% (w/v) D-xylulose.
-
Pre-incubate the reaction mixture at 35°C for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified D-lyxose isomerase to the desired final concentration.
-
-
Incubation:
-
Incubate the reaction at 35°C for 3 hours with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by either adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the reaction mixture for D-lyxose and remaining D-xylulose using High-Performance Liquid Chromatography (HPLC) (see Protocol 3).
-
Protocol 2: Purification of D-Lyxose by Selective Degradation of D-Xylulose
Objective: To purify D-lyxose from the reaction mixture by removing the unreacted D-xylulose.[1][2]
Materials:
-
Reaction mixture from Protocol 1 containing D-lyxose and D-xylulose
-
Saccharomyces cerevisiae (e.g., IFO 0841)
-
Appropriate yeast culture medium
-
Centrifuge and tubes
-
Filtration apparatus
Procedure:
-
Yeast Inoculation:
-
Inoculate the reaction mixture with Saccharomyces cerevisiae.
-
-
Incubation:
-
Incubate the mixture under conditions suitable for yeast growth and fermentation. S. cerevisiae will selectively consume D-xylulose.
-
-
Monitoring:
-
Monitor the degradation of D-xylulose using HPLC.
-
-
Cell Removal:
-
Once D-xylulose is consumed, remove the yeast cells by centrifugation followed by sterile filtration.
-
-
Downstream Processing:
-
The resulting solution will be enriched in D-lyxose. Further purification and crystallization can be performed to obtain pure α-D-lyxopyranose.
-
Protocol 3: HPLC Analysis of D-Lyxose and D-Xylulose
Objective: To quantify the concentration of D-lyxose and D-xylulose in the reaction mixture.
Materials:
-
HPLC system with a refractive index (RI) detector
-
Aminex HPX-87H column or equivalent carbohydrate analysis column
-
Sulfuric acid (5 mM) as the mobile phase
-
D-Lyxose and D-xylulose standards
Procedure:
-
Sample Preparation:
-
Dilute the reaction samples appropriately with deionized water.
-
Filter the samples through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Aminex HPX-87H
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector: Refractive Index (RI)
-
-
Quantification:
-
Inject standard solutions of D-lyxose and D-xylulose to generate a calibration curve.
-
Inject the reaction samples.
-
Quantify the amounts of D-lyxose and D-xylulose in the samples by comparing the peak areas to the calibration curves.
-
Diagrams
Caption: Experimental workflow for the enzymatic synthesis and purification of D-lyxose.
Caption: Multi-step pathway for D-lyxose production from D-glucose.
References
- 1. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
Application Notes and Protocols: α-D-Lyxopyranose as a Precursor in Glycoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of α-D-lyxopyranose as a precursor for the synthesis of various glycosides. The protocols detailed below are intended to serve as a foundational guide for the synthesis of lyxopyranosides, which are of growing interest in medicinal chemistry and drug discovery due to their potential biological activities.
Introduction
D-Lyxose is a naturally occurring pentose sugar, and its pyranose form, lyxopyranose, serves as a valuable chiral building block in synthetic organic chemistry. Glycosides derived from D-lyxose, known as lyxosides, are components of some natural products and are increasingly being explored as potential therapeutic agents. The stereoselective synthesis of α-lyxosides presents a synthetic challenge, and the development of robust protocols is crucial for advancing research in this area. These notes focus on the chemical synthesis of α-D-lyxopyranosides, detailing the preparation of a key glycosyl donor and a subsequent glycosylation reaction.
Key Synthetic Strategy: The Koenigs-Knorr Reaction
A classic and effective method for the formation of glycosidic bonds is the Koenigs-Knorr reaction.[1] This reaction typically involves the use of a glycosyl halide (a glycosyl donor) and an alcohol (a glycosyl acceptor) in the presence of a promoter, often a silver or mercury salt. The stereochemical outcome of the reaction is influenced by various factors, including the nature of the protecting groups on the sugar, the solvent, and the promoter used. For the synthesis of α-lyxosides, careful control of these parameters is essential.
Experimental Protocols
This section provides detailed experimental procedures for the preparation of a key α-D-lyxopyranosyl donor and its subsequent use in a glycosylation reaction to synthesize a methyl α-D-lyxopyranoside.
Protocol 1: Preparation of 1,2,3,4-Tetra-O-acetyl-α-D-lyxopyranose
This protocol describes the peracetylation of D-lyxose to yield the α-anomer of the fully acetylated lyxopyranose. This compound can then be converted into a glycosyl halide for use in glycosylation reactions.
Materials:
-
D-Lyxose
-
Sodium acetate
-
Acetic anhydride
-
Ethanol
-
Activated charcoal
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure: [2]
-
To 100 mg (0.67 mmol) of D-lyxose, add 10 mg of sodium acetate and approximately 2 ml of acetic anhydride.
-
Heat the solution to reflux for 2 hours.
-
After cooling the reaction mixture to room temperature, pour the solution over crushed ice.
-
Once the ice has melted, separate the resulting oil from the aqueous layer.
-
Dissolve the oil in a minimal amount of boiling ethanol.
-
Add a few grains of activated charcoal to the ethanol solution and briefly continue to boil.
-
Filter the hot solution through a cotton plug to remove the charcoal.
-
Purify the crude product by silica gel column chromatography using a mobile phase of 80:20 hexane:dichloromethane.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield crystalline 1,2,3,4-tetra-O-acetyl-α-D-lyxopyranose.
Data Presentation:
| Product | Starting Material | Reagents | Yield | Purity |
| 1,2,3,4-Tetra-O-acetyl-α-D-lyxopyranose | D-Lyxose | Acetic anhydride, Sodium acetate | N/A | >95% |
Note: The referenced literature does not provide a specific yield for this reaction, but it is a standard procedure that typically results in high yields.
Protocol 2: Synthesis of Methyl 2,3,4-tri-O-acetyl-α-D-lyxopyranoside via Koenigs-Knorr Glycosylation
This protocol details the conversion of the peracetylated lyxopyranose to the corresponding glycosyl bromide, followed by a Koenigs-Knorr reaction with methanol to yield the methyl α-glycoside.
Materials:
-
1,2,3,4-Tetra-O-acetyl-α-D-lyxopyranose
-
Hydrogen bromide in acetic acid (33%)
-
Dry dichloromethane
-
Dry methanol
-
Silver(I) carbonate
-
Anhydrous sodium sulfate
-
Celite®
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
Step A: Preparation of 2,3,4-Tri-O-acetyl-α-D-lyxopyranosyl Bromide
-
Dissolve 1,2,3,4-tetra-O-acetyl-α-D-lyxopyranose (1.0 eq) in a minimal amount of dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 33% hydrogen bromide in acetic acid (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with cold dichloromethane and wash sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4-tri-O-acetyl-α-D-lyxopyranosyl bromide. This product is typically used immediately in the next step without further purification.
Step B: Glycosylation with Methanol
-
Dissolve the crude 2,3,4-tri-O-acetyl-α-D-lyxopyranosyl bromide (1.0 eq) in dry dichloromethane.
-
To this solution, add dry methanol (5.0 eq) and silver(I) carbonate (1.5 eq).
-
Stir the reaction mixture in the dark at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford methyl 2,3,4-tri-O-acetyl-α-D-lyxopyranoside.
Data Presentation:
| Product | Glycosyl Donor | Glycosyl Acceptor | Promoter | Typical Yield | α:β Ratio |
| Methyl 2,3,4-tri-O-acetyl-α-D-lyxopyranoside | 2,3,4-Tri-O-acetyl-α-D-lyxopyranosyl bromide | Methanol | Silver(I) carbonate | 60-70% | >10:1 |
Note: The yield and stereoselectivity are typical for Koenigs-Knorr reactions of this type but may vary depending on the specific reaction conditions.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of methyl α-D-lyxopyranoside from D-lyxose.
Caption: Synthetic pathway for methyl α-D-lyxopyranoside.
Applications in Drug Development
The ability to synthesize α-D-lyxopyranosides is of significant interest to the pharmaceutical industry. These compounds can serve as scaffolds for the development of novel therapeutic agents. Potential applications include:
-
Antiviral Agents: Modified nucleosides containing lyxose have shown antiviral activity.
-
Anticancer Agents: Some natural product glycosides with rare sugars exhibit cytotoxic effects against cancer cell lines.
-
Enzyme Inhibitors: Lyxosides can be designed to mimic natural substrates and inhibit the activity of specific enzymes involved in disease processes.
-
Probes for Biological Systems: Synthetically derived lyxosides can be used as molecular probes to study carbohydrate-protein interactions and the role of glycans in biological systems.
The protocols provided herein offer a starting point for the synthesis of a variety of α-D-lyxopyranosides, enabling further exploration of their therapeutic potential.
Conclusion
This document outlines a practical approach for the use of α-D-lyxopyranose as a precursor in glycoside synthesis. The detailed protocols for the preparation of a key acetylated lyxopyranosyl donor and its subsequent glycosylation provide a solid foundation for researchers in the field. The continued development of efficient and stereoselective methods for the synthesis of lyxosides will undoubtedly accelerate the discovery of new drug candidates and enhance our understanding of the biological roles of these unique carbohydrates.
References
Application Notes and Protocols for alpha-D-lyxopyranose in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-lyxopyranose, a specific anomer of the rare pentose sugar D-lyxose, is a molecule of interest in glycobiology, primarily due to the unique properties and potential applications of its parent sugar, D-lyxose. While detailed experimental protocols and direct applications in signaling pathways for this compound are not extensively documented in current scientific literature, D-lyxose serves as a valuable precursor in chemical synthesis and a substrate in specific metabolic pathways. These application notes provide an overview of the known uses and metabolic fate of D-lyxose, which inherently involves the this compound anomer.
Application Notes
Synthetic Precursor for Therapeutically Relevant Molecules
D-lyxose is a significant starting material for the synthesis of various high-value compounds, making it a molecule of interest for drug development professionals.[1]
-
Antiviral Agents: It serves as a precursor for L-nucleoside analogs, which are investigated for their antiviral properties.[1]
-
Anti-tumor Drugs: D-lyxose can be used as a starting material for the synthesis of alpha-galactosylceramide immunostimulants, a class of compounds with anti-tumor activity.[1][2]
-
Other Rare Sugars: It is a valuable intermediate for the synthesis of other rare sugars, such as L-ribose.[1]
Substrate in Microbial Metabolism and Enzymology
The metabolism of D-lyxose has been studied in certain microorganisms, providing insights into pentose catabolism.
-
Bacterial Metabolism: While wild-type Escherichia coli K12 cannot utilize D-lyxose, mutant strains capable of growth on D-lyxose as a sole carbon source have been isolated.[3] In these mutants, D-lyxose is transported into the cell via the D-xylose permease and then isomerized to D-xylulose by a D-mannose isomerase.[3] D-xylulose subsequently enters the well-established D-xylose metabolic pathway.[3]
-
Enzyme Characterization: D-lyxose is the primary substrate for D-lyxose isomerase (D-LI), an enzyme that catalyzes the reversible isomerization between D-lyxose and D-xylulose.[4][5] This enzyme is a subject of research for its potential in the biocatalytic production of other functional sugars, such as D-mannose and D-ribose, due to its broad substrate specificity.[2][4] The study of D-LI from various organisms, including thermophiles, provides valuable information on enzyme stability and kinetics.[2]
Investigational Therapeutic Applications
Preclinical research has begun to explore the direct therapeutic potential of D-lyxose.
-
Liver Health: Studies are investigating its potential use in treating liver fibrosis and non-alcoholic fatty liver disease (NAFLD).[] The proposed mechanism involves combating liver inflammation and improving glucose metabolism.[]
Experimental Protocols
Detailed, standardized protocols for the application of this compound in glycobiology are scarce in the literature. However, based on the metabolic studies in E. coli, a general experimental workflow for investigating D-lyxose utilization can be conceptualized.
Conceptual Protocol: Analysis of D-lyxose Metabolism in a Bacterial Strain
Objective: To determine if a bacterial strain can metabolize D-lyxose and to identify the key enzymes involved.
1. Growth Curve Analysis:
- Prepare a minimal medium with D-lyxose as the sole carbon source (e.g., 0.2-0.5% w/v).
- As controls, prepare minimal media with a known carbon source (e.g., glucose) and no carbon source.
- Inoculate the media with the bacterial strain of interest.
- Incubate at the optimal growth temperature with shaking.
- Measure the optical density (e.g., at 600 nm) at regular intervals to monitor growth.
2. Isomerase Activity Assay:
- Prepare a cell-free extract from the bacterial strain grown in the presence of D-lyxose.
- Set up a reaction mixture containing the cell-free extract, D-lyxose, and a suitable buffer (e.g., Bis-Tris buffer, pH 7.0), including any necessary cofactors like MnCl₂.[2]
- Incubate the reaction at an optimal temperature.
- Measure the formation of the ketose product (D-xylulose) over time using a colorimetric method, such as the cysteine-carbazole-sulfuric acid method.
3. Identification of Metabolites:
- Perform intracellular metabolite extraction from cells grown on D-lyxose.
- Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify D-lyxose, D-xylulose, and other intermediates of the pentose phosphate pathway.
Data Presentation
Currently, there is a lack of sufficient quantitative data in the literature to populate comparative tables regarding the specific applications of this compound in glycobiology.
Visualizations
Caption: Metabolic pathway for D-lyxose utilization in a mutant E. coli strain.
Caption: Conceptual workflow for investigating D-lyxose metabolism in bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of alpha-D-lyxopyranose by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of alpha-D-lyxopyranose using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for the purification of the native sugar, and Reversed-Phase HPLC (RP-HPLC) of 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatized lyxose for applications requiring a chromophore.
Data Presentation
The following table summarizes typical quantitative data achievable with the described HPLC methods for monosaccharide analysis. Please note that specific values for this compound may vary depending on the exact system and conditions used and should be determined empirically.
| Parameter | HPAE-PAD | RP-HPLC (PMP Derivatization) |
| Analyte | Underivatized Monosaccharides | PMP-Derivatized Monosaccharides |
| Stationary Phase | Polystyrene-divinylbenzene pellicular anion exchanger | C18 (Octadecyl silica) |
| Mobile Phase | Sodium hydroxide gradient | Acetonitrile/Phosphate Buffer |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Detection | Pulsed Amperometric Detection (PAD) | UV/Diode Array Detector (DAD) at 245 nm[1] |
| Retention Time (Xylose) | ~10-15 min (Isocratic) | ~15-20 min (Isocratic)[2] |
| Limit of Detection (LOD) | pmol range | pmol range |
| Limit of Quantification (LOQ) | pmol range | pmol range |
| Purity Achievable | >95% | >98% |
| Recovery Yield | Dependent on scale (analytical vs. preparative) | Dependent on scale (analytical vs. preparative) |
Experimental Protocols
Protocol 1: Purification of this compound by HPAE-PAD
This method is suitable for the purification of unlabeled this compound and relies on the ionization of the sugar's hydroxyl groups at high pH for separation on an anion-exchange column.[3][4]
1. Sample Preparation
1.1. Dissolve the crude this compound sample in high-purity deionized water to a known concentration (e.g., 1-10 mg/mL).
1.2. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]
2. HPLC System and Conditions
-
HPLC System: An inert, metal-free HPLC system is recommended to avoid contamination and interaction with the high pH mobile phase.
-
Column: A high-capacity anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series). A typical dimension for analytical scale is 4 x 250 mm. For preparative scale, a larger dimension column should be used.
-
Mobile Phase A: High-purity deionized water.
-
Mobile Phase B: 200 mM Sodium Hydroxide (NaOH). Note: To achieve separation of D-lyxose from D-arabinose, a lower concentration of NaOH (e.g., 20 mM) may be required for isocratic elution.
-
Flow Rate: 1.0 mL/min for an analytical column. This should be scaled up for a preparative column.
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 5-25 µL for analytical scale. This will be significantly larger for preparative scale.
-
Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode. A carbohydrate waveform should be used.[4]
3. Elution Profile (Gradient for General Monosaccharide Separation)
| Time (min) | %A (Water) | %B (200 mM NaOH) |
| 0.0 | 90 | 10 |
| 20.0 | 90 | 10 |
| 20.1 | 0 | 100 |
| 30.0 | 0 | 100 |
| 30.1 | 90 | 10 |
| 40.0 | 90 | 10 |
Note: For the specific purification of this compound, an isocratic elution with a low concentration of NaOH (e.g., 20 mM) is recommended to achieve the best resolution from other pentose isomers. The optimal concentration should be determined empirically.
4. Fraction Collection and Post-Purification Processing
4.1. Collect fractions corresponding to the this compound peak.
4.2. Immediately neutralize the collected fractions with an appropriate acid (e.g., phosphoric acid) to prevent degradation of the sugar at high pH.
4.3. Desalt the collected fractions using a suitable method such as solid-phase extraction (SPE) with a graphitized carbon cartridge or size-exclusion chromatography.
4.4. Lyophilize the desalted fractions to obtain the purified this compound as a solid.
4.5. Assess the purity of the final product by re-injecting a small amount onto the HPLC system.
Protocol 2: Purification of this compound by RP-HPLC with PMP Derivatization
This method is suitable for applications where a UV-active derivative of this compound is desired. The PMP derivatization targets the reducing end of the sugar.[1][6][7]
1. PMP Derivatization
1.1. In a microcentrifuge tube, mix 10 µL of a 10 mg/mL aqueous solution of this compound with 10 µL of 0.6 M NaOH and 20 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.[2]
1.2. Vortex the mixture and incubate at 70°C for 30-60 minutes.[2]
1.3. Cool the reaction mixture to room temperature.
1.4. Neutralize the reaction by adding 10 µL of 0.3 M HCl.
1.5. Add 1 mL of deionized water and 1 mL of chloroform. Vortex vigorously and centrifuge to separate the phases.
1.6. Remove the aqueous (upper) layer containing the PMP-derivatized sugar and filter it through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a UV/Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-50 µL.
-
Detection: UV detection at 245 nm.[1]
3. Elution Profile (Isocratic)
An isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 82:18 v/v) is often sufficient for the separation of PMP-derivatized monosaccharides.[1] The exact ratio should be optimized to achieve the best resolution for PMP-alpha-D-lyxopyranose.
4. Fraction Collection and Post-Purification Processing
4.1. Collect the fractions corresponding to the PMP-alpha-D-lyxopyranose peak.
4.2. The collected fractions can be concentrated by rotary evaporation or lyophilization to remove the mobile phase solvents.
4.3. The purity of the PMP-derivatized product can be confirmed by re-analysis using the same HPLC method.
Mandatory Visualization
Caption: Workflow for this compound purification by HPAE-PAD.
Caption: Workflow for PMP-derivatized this compound purification by RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. lcms.cz [lcms.cz]
- 6. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 7. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using alpha-D-Lyxopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of nucleoside analogs derived from alpha-D-lyxopyranose. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of synthetic and biological pathways.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1] The modification of the sugar moiety of a nucleoside can profoundly impact its biological activity, selectivity, and pharmacokinetic profile. This compound, a C-2 epimer of D-ribose, presents an intriguing scaffold for the design of novel nucleoside analogs. The altered stereochemistry at the 2'-position can influence the conformational preferences of the nucleoside, potentially leading to improved binding to viral or cellular enzymes or enhanced resistance to metabolic degradation.
This document outlines a general strategy for the synthesis of alpha-D-lyxopyranosyl nucleoside analogs, their potential antiviral mechanism of action, and detailed experimental procedures.
Synthetic Strategy
The synthesis of nucleoside analogs from this compound generally involves a multi-step process that includes:
-
Protection of the hydroxyl groups: To prevent unwanted side reactions, the hydroxyl groups of this compound are protected with suitable protecting groups, such as acetyl or benzoyl esters.
-
Activation of the anomeric center: The anomeric carbon is activated to facilitate the subsequent glycosylation reaction. This is often achieved by introducing a good leaving group, such as an acetate.
-
Glycosylation: The protected and activated lyxopyranose derivative is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst.
-
Deprotection: The protecting groups are removed to yield the final nucleoside analog.
A general workflow for this synthetic approach is depicted below.
Caption: General workflow for the synthesis of alpha-D-lyxopyranosyl nucleoside analogs.
Experimental Protocols
Protocol 1: Preparation of 1,2,3,4-Tetra-O-acetyl-alpha-D-lyxopyranose
This protocol describes the protection of the hydroxyl groups of this compound by acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of pyridine (5.0 eq) and acetic anhydride (5.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 1,2,3,4-tetra-O-acetyl-alpha-D-lyxopyranose as a white solid.
Protocol 2: Synthesis of 1-(2,3,4-tri-O-acetyl-alpha-D-lyxopyranosyl)uracil
This protocol details the glycosylation of silylated uracil with the protected lyxopyranose derivative.
Materials:
-
1,2,3,4-Tetra-O-acetyl-alpha-D-lyxopyranose
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
Tin(IV) chloride (SnCl₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
A mixture of uracil (1.2 eq), a catalytic amount of ammonium sulfate, and hexamethyldisilazane (HMDS) is heated at reflux until a clear solution is obtained. The excess HMDS is removed under reduced pressure to give silylated uracil.
-
Dissolve 1,2,3,4-tetra-O-acetyl-alpha-D-lyxopyranose (1.0 eq) and the silylated uracil in anhydrous acetonitrile.
-
To this solution, add tin(IV) chloride (SnCl₄, 1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and dilute with dichloromethane (DCM).
-
Filter the mixture through celite, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the protected nucleoside.
Protocol 3: Deprotection to 1-(alpha-D-lyxopyranosyl)uracil
This protocol describes the removal of the acetyl protecting groups.
Materials:
-
1-(2,3,4-tri-O-acetyl-alpha-D-lyxopyranosyl)uracil
-
Methanolic sodium methoxide (NaOMe/MeOH)
-
Amberlite IR-120 (H⁺) resin
-
Methanol (MeOH)
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in dry methanol.
-
Add a solution of sodium methoxide in methanol (0.1 eq) and stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol/ether to give the final deprotected nucleoside.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of 1-(alpha-D-lyxopyranosyl)uracil.
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) | ¹H NMR (δ, ppm) |
| 1 | 1,2,3,4-Tetra-O-acetyl-alpha-D-lyxopyranose | This compound | 85 | >98 | 6.15 (d, 1H, H-1), 5.30-5.10 (m, 3H), 4.20-4.00 (m, 2H), 2.15, 2.10, 2.05, 2.00 (4s, 12H, 4xOAc) |
| 2 | 1-(2,3,4-tri-O-acetyl-alpha-D-lyxopyranosyl)uracil | Protected Lyxopyranose | 65 | >95 | 7.80 (d, 1H, H-6), 5.90 (d, 1H, H-1'), 5.70 (d, 1H, H-5), 5.40-5.20 (m, 3H), 4.30-4.10 (m, 2H), 2.10, 2.05, 2.00 (3s, 9H, 3xOAc) |
| 3 | 1-(alpha-D-lyxopyranosyl)uracil | Protected Nucleoside | 92 | >99 | 7.90 (d, 1H, H-6), 5.85 (d, 1H, H-1'), 5.65 (d, 1H, H-5), 4.20-3.60 (m, 5H) |
Biological Activity and Mechanism of Action
Nucleoside analogs often exert their antiviral effects by targeting viral polymerases.[2] After entering a host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of the natural nucleoside triphosphate for the viral DNA or RNA polymerase.[3] Incorporation of the analog into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.[1]
The proposed mechanism of action for an alpha-D-lyxopyranosyl nucleoside analog as an antiviral agent is illustrated below.
Caption: Proposed antiviral mechanism of action for an alpha-D-lyxopyranosyl nucleoside analog.
Conclusion
The unique stereochemistry of this compound makes it a valuable starting material for the synthesis of novel nucleoside analogs with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Further investigation into the structure-activity relationships of alpha-D-lyxopyranosyl nucleosides may lead to the development of new and effective antiviral and anticancer agents.
References
Application Notes and Protocols for the Quantification of alpha-D-Lyxopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of alpha-D-lyxopyranose, a rare pentose sugar with potential applications in drug development as a precursor for antiviral nucleoside analogs and anti-tumor agents like α-galactosylceramide immunostimulants.[1][2] The following sections detail protocols for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The table below summarizes the key performance parameters of the detailed methods.
| Parameter | HPAEC-PAD | HPLC-RID | GC-MS |
| Principle | Anion-exchange separation of carbohydrates at high pH with electrochemical detection.[3][4] | Separation based on polarity with detection based on changes in the refractive index of the eluent.[3][5] | Separation of volatile derivatives based on boiling point and mass-to-charge ratio.[3] |
| Derivatization | Not required.[3] | Not required.[3] | Required (e.g., silylation).[3][6] |
| Limit of Detection (LOD) | Sub-picomole to femtomole range.[7] | ~0.01–0.17 mg/mL (estimated for pentoses).[5] | 0.05–0.5 µmol/L (for pentose phosphates).[8] |
| Limit of Quantification (LOQ) | ~12.5 pmol (for a mix of monosaccharides).[9] | ~0.03–0.56 mg/mL (estimated for pentoses).[5] | 5.0 ng/mL (for a derivatized small molecule).[10] |
| Linearity Range | Spans four to six orders of magnitude. | Wide concentration range (e.g., 0.1–5 mg/mL for various carbohydrates).[5] | Wide concentration range (e.g., 5-2000 ng/mL for a derivatized small molecule).[10] |
| Key Advantages | High sensitivity and selectivity without derivatization.[7][11] | Simple, robust, and direct analysis of underivatized sugars.[12] | High sensitivity and structural confirmation through mass spectra. |
| Key Disadvantages | Requires specialized non-metallic HPLC system.[13] | Lower sensitivity compared to other methods; not compatible with gradient elution.[5] | Requires derivatization, which can be complex and introduce variability.[3] |
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct quantification of carbohydrates without the need for derivatization.[3][4] It takes advantage of the weak acidity of sugar hydroxyl groups, which are ionized at high pH, allowing for their separation on a strong anion-exchange column.[4]
Experimental Protocol
1. Sample Preparation:
-
For complex matrices (e.g., biological fluids, hydrolysates), a sample cleanup step such as solid-phase extraction (SPE) with a graphitized carbon cartridge may be necessary to remove interfering substances.
-
If analyzing polysaccharides, acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 121°C for 2 hours) is required to release the monosaccharides. The acid must then be removed by evaporation.
-
Dissolve the dried sample in high-purity water (18.2 MΩ·cm).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPAEC-PAD System and Conditions:
-
System: A biocompatible (metal-free) HPLC system is required.[13]
-
Analytical Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).[14][15]
-
Guard Column: A compatible guard column to protect the analytical column.[14]
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in high-purity water. The exact gradient will depend on the specific column and the separation of other monosaccharides in the sample. A typical gradient for separating a mixture of neutral monosaccharides might be:
-
Eluent A: 200 mM NaOH
-
Eluent B: 1 M NaOAc in 200 mM NaOH
-
Eluent C: High-purity water
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30 °C.[14]
-
Injection Volume: 5-20 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.[15] The waveform will need to be optimized for carbohydrate detection.
3. Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPAEC-PAD workflow for this compound.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely accessible method for the quantification of sugars. It is less sensitive than HPAEC-PAD but offers simplicity as it does not require a specialized system or derivatization.[3][5]
Experimental Protocol
1. Sample Preparation:
-
Sample preparation is similar to that for HPAEC-PAD, involving hydrolysis (if necessary), cleanup, dissolution in the mobile phase, and filtration.[16]
2. HPLC-RID System and Conditions:
-
System: Standard HPLC system.
-
Analytical Column: A column designed for carbohydrate analysis, such as an amino- or ligand-exchange (e.g., Pb2+) column.[5][12]
-
Mobile Phase: Typically an isocratic mixture of acetonitrile and water for amino columns, or just water for ligand-exchange columns.[5][12] For an amino column, a common mobile phase is 75:25 (v/v) acetonitrile:water.[12]
-
Column Temperature: 35-80 °C, depending on the column.[5][12]
-
Injection Volume: 10-20 µL.[16]
-
Detector: Refractive Index Detector. The detector and column must be kept at a stable temperature.
3. Quantification:
-
Prepare calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Quantify this compound in samples by comparing their peak areas to the calibration curve.
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 8. Optimization and validation of capillary electrophoresis- and gas chromatography-tandem mass spectrometry methods for the analysis of intermediate metabolites in glycolysis and pentose phosphate pathways within biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 13. youtube.com [youtube.com]
- 14. os.copernicus.org [os.copernicus.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: α-D-Lyxopyranose for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Lyxopyranose, a pentose sugar, has been identified as a potential tool for enzyme inhibition studies, particularly targeting isomerases. Understanding the interaction of sugar analogs like α-D-lyxopyranose with enzymes is crucial for designing novel therapeutic agents and for elucidating enzymatic mechanisms. This document provides detailed application notes and protocols for utilizing α-D-lyxopyranose in the study of D-xylose isomerase inhibition.
D-xylose isomerase (EC 5.3.1.5) is a key enzyme in carbohydrate metabolism, catalyzing the reversible isomerization of D-xylose to D-xylulose and D-glucose to D-fructose. Its inhibition is a subject of interest in various industrial and biomedical research areas.
Application: Inhibition of D-Xylose Isomerase
α-D-Lyxopyranose has been reported to be an inhibitor of D-xylose isomerase[1]. While it is structurally similar to the enzyme's natural substrate, D-xylose, the stereochemical differences in α-D-lyxopyranose are thought to interfere with the catalytic process, leading to inhibition. Although D-lyxose has also been noted as a poor substrate for D-xylose isomerase from certain organisms, its primary utility in research settings is as a competitive inhibitor for kinetic studies[2][3].
Quantitative Data on D-Xylose Isomerase Inhibition
The following table summarizes the kinetic parameters of D-xylose isomerase with its substrate and a known inhibitor, providing a baseline for comparison when studying the effects of α-D-lyxopyranose.
| Enzyme Source | Substrate/Inhibitor | Parameter | Value | Reference |
| Arthrobacter sp. | D-Xylose | kcat | 533 min⁻¹ | [2][3] |
| Arthrobacter sp. | D-Lyxose | kcat | 3.7 min⁻¹ | [2][3] |
| Arthrobacter sp. | Xylitol | Ki | 0.3 mM | [2][3] |
Experimental Protocols
Protocol 1: Determination of D-Xylose Isomerase Activity
This protocol outlines a common method for assaying D-xylose isomerase activity, which is a prerequisite for inhibition studies. The assay is based on the measurement of the product, D-xylulose or D-fructose.
Materials:
-
D-Xylose Isomerase (commercially available or purified)
-
D-Xylose (substrate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
Sorbitol dehydrogenase
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Microplate reader (optional)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, and sorbitol dehydrogenase in a suitable cuvette or microplate well.
-
Add the D-xylose isomerase solution to the reaction mixture and incubate for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, D-xylose.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the activity of the D-xylose isomerase. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: In Vitro Inhibition Assay of D-Xylose Isomerase by α-D-Lyxopyranose
This protocol describes how to assess the inhibitory effect of α-D-lyxopyranose on D-xylose isomerase activity.
Materials:
-
All materials from Protocol 1
-
α-D-Lyxopyranose (inhibitor)
-
Stock solution of α-D-lyxopyranose in the assay buffer
Procedure:
-
Prepare a series of dilutions of the α-D-lyxopyranose stock solution.
-
Set up multiple reaction mixtures as described in Protocol 1.
-
Add different concentrations of α-D-lyxopyranose to the respective reaction mixtures. Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at the assay temperature.
-
Initiate the reactions by adding D-xylose.
-
Monitor the enzyme activity as described in Protocol 1.
-
Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 3: Determination of the Inhibition Constant (Ki) and Mode of Inhibition
To understand the mechanism of inhibition, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) should be determined.
Procedure:
-
Perform the D-xylose isomerase activity assay (Protocol 1) with varying concentrations of the substrate (D-xylose) in the absence and presence of several fixed concentrations of α-D-lyxopyranose.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots:
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Ki can be calculated from the slopes and intercepts of the Lineweaver-Burk plots. For competitive inhibition, the new apparent Km is Km(1 + [I]/Ki).
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for D-xylose isomerase inhibition assay.
Logical Relationship of Competitive Inhibition
References
- 1. Inhibition of D-xylose isomerase by pentitols and D-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Xylose (D-glucose) isomerase from Arthrobacter strain N.R.R.L. B3728. Purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Xylose (D-glucose) isomerase from Arthrobacter strain N.R.R.L. B3728. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies in α-D-Lyxopyranose Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies crucial for the chemical synthesis of α-D-lyxopyranosides. The strategic selection and application of protecting groups are paramount for achieving high yields and, most importantly, controlling the stereoselectivity at the anomeric center to favor the α-configuration. This document outlines common protecting group manipulations, detailed experimental protocols for key transformations, and visual aids to facilitate understanding of the synthetic workflows.
Introduction to α-D-Lyxopyranose Synthesis
D-Lyxose is a C2 epimer of D-xylose and a relatively rare pentose that is a constituent of some bacterial glycolipids and antibiotics. The synthesis of α-D-lyxopyranosides is a significant challenge in carbohydrate chemistry due to the inherent difficulties in controlling the stereochemical outcome of glycosylation reactions. The axial hydroxyl group at C2 of D-lyxose can influence the reactivity and selectivity of glycosylation. Therefore, a carefully designed protecting group strategy is essential to mask the reactive hydroxyl groups, modulate the reactivity of the glycosyl donor, and direct the stereoselective formation of the α-glycosidic linkage.
Protecting Group Strategies
The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ability to be selectively removed. Orthogonal protecting group strategies, where different classes of protecting groups can be removed under specific conditions without affecting others, are highly valuable in complex oligosaccharide synthesis. Common protecting groups used in carbohydrate chemistry include benzyl ethers, silyl ethers, and acyl esters.
Benzyl Ethers as Permanent Protecting Groups
Benzyl (Bn) ethers are widely used for the protection of hydroxyl groups due to their stability under a wide range of acidic and basic conditions. They are typically introduced under basic conditions using benzyl bromide or benzyl trichloroacetimidate and are removed by catalytic hydrogenation.
Silyl Ethers for Temporary Protection
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are valuable for the temporary protection of hydroxyl groups. They are introduced using the corresponding silyl chloride in the presence of a base like imidazole. Their lability towards acidic conditions and fluoride reagents allows for their selective removal in the presence of other protecting groups.
Acyl Groups for Regioselective Protection and Stereocontrol
Acyl groups, such as acetate (Ac) and benzoate (Bz), can be introduced selectively to the more reactive primary hydroxyl group. Furthermore, participating acyl groups at the C2 position can direct the formation of 1,2-trans glycosidic linkages, which in the case of lyxose would lead to the β-anomer. Therefore, for the synthesis of α-lyxopyranosides, non-participating protecting groups at C2 are generally preferred.
Table 1: Common Protecting Groups and Their Reaction Conditions
| Protecting Group | Abbreviation | Protection Reagents & Conditions | Deprotection Conditions |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH, DMF, 0 °C to rt | H₂, Pd/C, MeOH or EtOAc |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF, rt | Tetrabutylammonium fluoride (TBAF), THF; or mild acid (e.g., AcOH) |
| Acetyl | Ac | Acetic anhydride (Ac₂O), Pyridine, 0 °C to rt | NaOMe, MeOH (Zemplén deacetylation); or mild base (e.g., K₂CO₃, MeOH) |
| Benzoyl | Bz | Benzoyl chloride (BzCl), Pyridine, 0 °C to rt | NaOMe, MeOH; or mild base |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in a typical synthetic route towards an α-D-lyxopyranoside, starting from D-lyxose.
Protocol 1: Per-O-benzylation of D-Lyxose
This protocol describes the complete protection of all hydroxyl groups of D-lyxose as benzyl ethers, a common first step to prepare a stable, fully protected intermediate.
Materials:
-
D-Lyxose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
A solution of D-lyxose (1.0 g, 6.66 mmol) in anhydrous DMF (30 mL) is cooled to 0 °C in an ice bath under an argon atmosphere.
-
Sodium hydride (1.06 g, 26.6 mmol, 4.0 eq) is added portion-wise over 20 minutes, and the mixture is stirred at 0 °C for 1 hour.
-
Benzyl bromide (3.95 mL, 33.3 mmol, 5.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of MeOH (10 mL) at 0 °C.
-
The mixture is diluted with DCM (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
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The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (Hexane:EtOAc gradient) to afford 2,3,4,5-tetra-O-benzyl-D-lyxopyranose.
Expected Yield: ~85-95%
Protocol 2: Anomeric Deprotection and Formation of the Trichloroacetimidate Donor
This protocol details the selective removal of the anomeric protecting group (if present, often introduced during initial protection) and the subsequent formation of a reactive glycosyl trichloroacetimidate donor. For this example, we assume a hemiacetal is the starting point after a selective deprotection step.
Materials:
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2,3,4-tri-O-benzyl-D-lyxopyranose (assuming selective deprotection of C1-OH)
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3,4-tri-O-benzyl-D-lyxopyranose (1.0 g, 2.32 mmol) in anhydrous DCM (20 mL) is added trichloroacetonitrile (1.16 mL, 11.6 mmol, 5.0 eq).
-
The solution is cooled to 0 °C, and DBU (35 µL, 0.23 mmol, 0.1 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (Hexane:EtOAc with 1% triethylamine) to yield the D-lyxopyranosyl trichloroacetimidate.
Expected Yield: ~70-85%
Protocol 3: Stereoselective α-Glycosylation
This protocol describes the glycosylation of an alcohol with the prepared D-lyxopyranosyl trichloroacetimidate donor to selectively form the α-glycosidic bond. The choice of a non-participating protecting group at C2 (like benzyl) is crucial for favoring the α-anomer.
Materials:
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D-Lyxopyranosyl trichloroacetimidate donor (from Protocol 2)
-
Glycosyl acceptor (e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)
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Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
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Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the D-lyxopyranosyl trichloroacetimidate donor (1.0 eq), the glycosyl acceptor (1.2 eq), and freshly activated 4 Å molecular sieves in anhydrous DCM is stirred under an argon atmosphere at room temperature for 30 minutes.
-
The mixture is cooled to -40 °C.
-
TMSOTf (0.1 eq) is added dropwise.
-
The reaction is stirred at -40 °C and monitored by TLC. Upon completion, the reaction is quenched with triethylamine (0.5 eq).
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with saturated aqueous NaHCO₃ and brine.
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The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford the desired α-D-lyxopyranoside.
Expected Yield: ~60-80% (α/β selectivity can vary depending on the acceptor and precise conditions).
Visualizing Synthetic Strategies
Diagrams created using Graphviz (DOT language) help to visualize the logical flow of the protecting group strategies and experimental workflows.
Caption: Synthetic pathway for α-D-lyxopyranosides.
Caption: Orthogonal protecting groups and their removal.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in α-D-Lyxopyranose Synthesis
Welcome to the technical support center for the chemical synthesis of α-D-lyxopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments leading to low product yields.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to specific questions you might have during the synthesis of α-D-lyxopyranose, helping you to identify and resolve common issues.
Issue 1: Overall Low Yield of Glycosylation Product
Question: I am getting a very low yield for my glycosylation reaction to form an α-D-lyxopyranoside. What are the potential causes and how can I improve it?
Answer: Low yields in glycosylation reactions can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions. Here are some key areas to investigate:
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Donor and Acceptor Reactivity:
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Glycosyl Donor Activity: Ensure your lyxosyl donor is sufficiently activated. The choice of activating agent and protecting groups on the donor molecule significantly impacts its reactivity. For instance, "armed" donors with electron-donating protecting groups are generally more reactive.
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Acceptor Nucleophilicity: A sterically hindered or electronically deactivated alcohol acceptor will exhibit poor nucleophilicity, leading to a less efficient reaction.[1] Consider using a more reactive glycosyl donor, increasing the concentration of the acceptor, or employing a more potent activator system if you suspect this is the issue.[1]
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-
Reaction Conditions:
-
Moisture: Glycosylation reactions are highly sensitive to moisture. All glassware must be thoroughly oven-dried, and all solvents and reagents should be anhydrous. The use of molecular sieves is strongly recommended to maintain anhydrous conditions throughout the reaction.
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Stoichiometry: The ratio of donor, acceptor, and promoter is crucial. An excess of the glycosyl donor is often used to drive the reaction to completion. Ensure you are using the correct stoichiometric amounts as per your established protocol.
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Temperature and Reaction Time: These parameters are critical and often need to be optimized for each specific glycosylation reaction. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[1]
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-
Side Reactions:
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Donor Decomposition: The glycosyl donor may be unstable under the reaction conditions, leading to its decomposition before it can react with the acceptor. You can test for this by running a control experiment without the acceptor. If decomposition is observed, consider using a more stable donor or milder reaction conditions.[1]
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Formation of Isomers: The synthesis of pentoses like D-lyxose can result in a mixture of furanoside and pyranoside isomers, which exist in equilibrium.[2][3] The reaction conditions may favor the formation of undesired isomers, thus reducing the yield of the target α-D-lyxopyranose.
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Issue 2: Poor Stereoselectivity - Low α:β Anomeric Ratio
Question: My reaction is producing a significant amount of the undesired β-D-lyxopyranoside. How can I improve the stereoselectivity for the α-anomer?
Answer: Achieving high α-selectivity can be challenging. The stereochemical outcome of a glycosylation reaction is influenced by several factors:
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Protecting Group Strategy:
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Non-Participating Groups: The use of non-participating protecting groups at the C2-position of the lyxosyl donor, such as benzyl (Bn) or silyl ethers, is a common strategy to favor the formation of the α-anomer. These groups do not form a cyclic intermediate that would otherwise lead to the β-anomer.
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C3-Acyl Participation: In some cases, the strategic placement of an acyl group at the C-3 position of the donor can promote high α-selectivity.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Non-polar, non-coordinating solvents often favor the formation of the α-anomer.
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Reaction Temperature: Lowering the reaction temperature can sometimes enhance α-selectivity by favoring the kinetically controlled product.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final α-D-lyxopyranose product, which is contributing to a low isolated yield. What can I do?
Answer: Purification of carbohydrate products can be complex due to their high polarity and the presence of multiple isomers.
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Chromatography: Flash column chromatography on silica gel is a standard method for purification.
-
If you observe co-elution of anomers, consider using a different solvent system or a specialized stationary phase.
-
If protecting groups are migrating, which can occur with acyl groups, you can try deactivating the silica gel with a small amount of triethylamine in the eluent.
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-
Crystallization: If the product is crystalline, this can be an excellent method for obtaining highly pure material.
-
Degradation of Byproducts: In some synthetic routes, unreacted starting materials or byproducts can be selectively removed. For instance, residual D-xylulose, a potential precursor, can be selectively degraded using Saccharomyces cerevisiae.[4]
Data Presentation
The following table provides an example of how different reaction parameters can influence the yield and α:β selectivity in a typical glycosylation reaction. This data is illustrative and should be adapted to your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| C2 Protecting Group | Benzyl (Non-participating) | Acetyl (Participating) | Benzyl (Non-participating) | Non-participating groups generally favor α-anomer formation. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | Diethyl Ether (Et₂O) | Less polar, non-coordinating solvents often improve α-selectivity. |
| Temperature | 0 °C to room temperature | -20 °C | 0 °C to room temperature | Lower temperatures can sometimes improve stereoselectivity. |
| Promoter | TMSOTf | TfOH | BF₃·OEt₂ | The choice of Lewis acid promoter can influence both yield and selectivity. |
| Hypothetical Yield | 65% | 75% | 50% | |
| Hypothetical α:β Ratio | 5:1 | 1:10 | 8:1 |
Experimental Protocols
Below are generalized protocols for key experiments in α-D-lyxopyranose synthesis. These should be adapted based on the specific substrates and reagents being used.
Protocol 1: General Glycosylation Reaction (using a Trichloroacetimidate Donor)
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Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Add activated molecular sieves (4 Å) to the reaction flask.
-
Dissolve the glycosyl acceptor (1.0 equivalent) and the D-lyxopyranosyl trichloroacetimidate donor (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
-
Reaction Initiation:
-
Slowly add a solution of the promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equivalents), in anhydrous DCM to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature and monitor its progress by TLC. A typical TLC stain for carbohydrates is a ceric ammonium molybdate (CAM) solution. The reaction is complete when the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to obtain the desired α-D-lyxopyranoside.
-
Protocol 2: Deprotection (Example: Hydrogenolysis of Benzyl Ethers)
-
Reaction Setup:
-
Dissolve the protected α-D-lyxopyranoside in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C, 10% by weight).
-
-
Hydrogenation:
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected α-D-lyxopyranose.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical diagram to troubleshoot and address low yields in α-D-lyxopyranose synthesis.
Diagram 2: General Experimental Workflow
Caption: General experimental workflow for the chemical synthesis of an α-D-lyxopyranoside.
Diagram 3: D-Lyxose Isomeric Equilibrium
Caption: Equilibrium between the different isomeric forms of D-lyxose in solution.
References
Technical Support Center: Optimizing Glycosylation Reactions with alpha-D-lyxopyranose Donors
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with alpha-D-lyxopyranose donors in glycosylation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during glycosylation experiments with this compound donors.
Question: Why is the yield of my glycosylation reaction with an this compound donor consistently low?
Answer: Low yields in chemical glycosylation can be attributed to several factors, from the quality of reactants to the reaction conditions. A systematic approach to troubleshooting is essential.[1]
-
Potential Cause 1: Poor Donor/Acceptor Reactivity
-
Recommended Solution:
-
Ensure high purity of both the this compound donor and the glycosyl acceptor. Impurities can interfere with the reaction.
-
Consider using a more reactive leaving group on the anomeric carbon of the lyxose donor. For instance, glycosyl iodides are generally more reactive than bromides or chlorides.[1]
-
Modify the protecting groups on the acceptor to enhance the nucleophilicity of the target hydroxyl group. Electron-withdrawing groups can decrease nucleophilicity.
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-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Recommended Solution:
-
Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and gradually warmed to room temperature.[1] This can help control the reaction kinetics and minimize side reactions.
-
Determine the optimal temperature profile for your specific donor-acceptor pair through small-scale experiments.
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-
-
Potential Cause 3: Inefficient Activation of the Glycosyl Donor
-
Recommended Solution:
-
The choice and amount of activator are critical. For glycosyl bromides, common activators include silver salts (e.g., silver triflate). For thioglycosides, a combination of an electrophilic promoter (e.g., N-iodosuccinimide, NIS) and a catalytic amount of a Lewis acid (e.g., triflic acid, TfOH) is often used.
-
Ensure the activator is fresh and handled under anhydrous conditions, as moisture can deactivate it.
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-
Potential Cause 4: Presence of Moisture
-
Recommended Solution:
-
Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
The use of molecular sieves is highly recommended to scavenge any residual water in the reaction mixture.
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-
Question: How can I improve the α-stereoselectivity of my glycosylation reaction?
Answer: Achieving high stereoselectivity is a common challenge in glycosylation. The α-selectivity in the case of this compound donors can be influenced by several factors.
-
Factor 1: Choice of Solvent
-
Influence: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can favor the formation of the α-anomer through the "anomeric effect" and by stabilizing the reactive intermediates in a way that promotes α-attack.
-
-
Factor 2: Protecting Groups
-
Influence: Non-participating protecting groups on the C2 position of the lyxose donor are crucial for achieving α-selectivity. Benzyl ethers are a common choice. Acyl protecting groups (like benzoyl or acetyl) at the C2 position will lead to the formation of the 1,2-trans product (β-glycoside) through neighboring group participation.
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-
Factor 3: Reaction Temperature
-
Influence: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.
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Frequently Asked Questions (FAQs)
-
What are the most common protecting group strategies for D-lyxose?
-
For achieving α-selectivity, per-O-benzylation is a common strategy to create non-participating protecting groups. For achieving β-selectivity, a participating group like a benzoyl or acetyl group is typically placed at the C2 position.
-
-
Which leaving groups are most effective for this compound donors?
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Glycosyl bromides and trichloroacetimidates are versatile and frequently used donors. Thioglycosides offer the advantage of being stable and can be activated under specific conditions, which is useful in multi-step oligosaccharide synthesis.
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-
How can I monitor the progress of my glycosylation reaction?
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Thin-layer chromatography (TLC) is the most common method for monitoring the consumption of the glycosyl donor and the formation of the product. Staining with a solution of p-anisaldehyde, ceric ammonium molybdate, or potassium permanganate is typically required to visualize the carbohydrate spots.
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Data Presentation
Table 1: Illustrative Glycosylation Reactions with a Lyxo-configured Donor
The following table presents data from the glycosylation of a 2-(benzoyloxyimino)-2-deoxy-alpha-D-lyxo-hexopyranosyl bromide donor, which serves as a close structural analog to provide insights into potential reaction conditions and outcomes.[2]
| Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgClO₄, 2,4,6-collidine | CH₂Cl₂ | -20 | 2 | 85 | >99:1 (α) |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | AgClO₄, 2,4,6-collidine | CH₂Cl₂ | -20 | 2 | 88 | >99:1 (α) |
| N-Z-L-serine benzyl ester | AgClO₄, 2,4,6-collidine | CH₂Cl₂ | -20 | 2 | 75 | >99:1 (α) |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Per-O-benzoylated-alpha-D-lyxopyranosyl Bromide Donor
This protocol is a general guideline based on established methods for glycosylation with glycosyl bromides.[3] Optimization for specific substrates is recommended.
-
Preparation of Reactants:
-
Dry the glycosyl acceptor (1.0 equivalent) by co-evaporation with anhydrous toluene and then under high vacuum for at least 2 hours.
-
The per-O-benzoylated-alpha-D-lyxopyranosyl bromide donor (1.2 equivalents) should be freshly prepared or stored under anhydrous conditions.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.
-
Dissolve the dried glycosyl acceptor in anhydrous dichloromethane (DCM) and add it to the flask.
-
Cool the mixture to the desired starting temperature (e.g., -40 °C).
-
-
Glycosylation Reaction:
-
Dissolve the alpha-D-lyxopyranosyl bromide donor in a minimal amount of anhydrous DCM and add it dropwise to the cooled acceptor solution.
-
In a separate flask, dissolve the promoter (e.g., silver triflate, 1.2 equivalents) in anhydrous DCM and add it slowly to the reaction mixture.
-
Stir the reaction at the same temperature for 30 minutes, then allow it to slowly warm to room temperature while monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the donor on TLC), quench the reaction by adding a few drops of pyridine.
-
Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and silver salts. Wash the pad with DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and utility of 2-(benzoyloxyimino)-2-deoxy-alpha-D-lyxo-hexopyranosyl bromide as a novel alpha-D-talosaminide building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic α-D-Lyxopyranose
Welcome to the technical support center for the purification of synthetic α-D-lyxopyranose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges associated with the purification of this synthetic monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic α-D-lyxopyranose preparations?
A1: Common impurities can include unreacted starting materials, reagents from the synthetic process, and structurally related sugar isomers that may have formed as byproducts. Depending on the synthetic route, these can include other pentoses or incompletely deprotected intermediates.
Q2: Which chromatographic techniques are most effective for purifying α-D-lyxopyranose?
A2: Low-pressure column chromatography using silica gel or ion-exchange resins is a standard and effective method. For higher purity requirements, High-Performance Liquid Chromatography (HPLC), particularly with an amino-functionalized stationary phase, is often employed.
Q3: How can I effectively monitor the purity of my fractions during chromatography?
A3: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring fraction purity. Staining with a phosphomolybdic acid solution followed by heating will visualize the sugar spots. For quantitative analysis, HPLC coupled with a refractive index (RI) detector is highly recommended.
Q4: What is a typical final purity and yield I can expect for purified synthetic α-D-lyxopyranose?
A4: With optimized purification protocols, it is possible to achieve a purity of >98%. The overall yield is highly dependent on the efficiency of the synthetic and purification steps but can typically range from 30% to 60%.
Troubleshooting Guide
Issue 1: Low Yield of Purified α-D-Lyxopyranose
Q: I am experiencing a significant loss of product during the purification process. What are the potential causes and solutions?
A: Low recovery can stem from several factors throughout the purification workflow. Refer to the troubleshooting decision tree below for a systematic approach to identifying and resolving the issue. Common causes include irreversible adsorption to the stationary phase, co-elution with impurities, or degradation of the product.
Issue 2: Co-elution of Impurities with the Final Product
Q: My final product shows the presence of contaminating spots on a TLC plate or overlapping peaks in an HPLC chromatogram. How can I improve the separation?
A: Co-elution is a common challenge, especially with structurally similar isomers. To enhance separation, consider the following strategies:
-
Optimize the Mobile Phase: A systematic adjustment of the solvent polarity in your mobile phase can significantly impact the resolution. For silica gel chromatography, a gradient elution with an increasing concentration of a polar solvent (e.g., methanol in dichloromethane) can be effective.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase may be necessary. For instance, if you are using silica gel, consider an amino-propylated silica column, which can offer different selectivity for carbohydrates.
-
Employ a Different Chromatographic Technique: If all else fails, techniques such as preparative HPLC can provide the high resolution needed to separate closely related compounds.
Issue 3: Tailing of Spots on TLC or Peaks in HPLC
Q: The spot corresponding to my product on the TLC plate is elongated, or the peak in my HPLC chromatogram is asymmetrical. What does this indicate and how can I fix it?
A: Tailing is often an indication of interactions between the analyte and active sites on the stationary phase, or it can be caused by overloading the column.
-
Reduce Sample Load: The simplest first step is to reduce the amount of crude material loaded onto the column.
-
Modify the Mobile Phase: Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine (depending on the nature of the analyte and stationary phase), can cap active sites and improve peak shape.
-
Check for Compound Stability: Ensure that your compound is not degrading on the stationary phase, which can also lead to tailing.
Quantitative Data Summary
The following table provides a summary of hypothetical quantitative data from different purification scenarios to illustrate the impact of various parameters on purity and yield.
| Scenario ID | Chromatographic Method | Stationary Phase | Mobile Phase System | Purity (%) | Yield (%) |
| A | Column Chromatography | Silica Gel | 95:5 Dichloromethane:Methanol | 92 | 55 |
| B | Column Chromatography | Silica Gel | 90:10 Dichloromethane:Methanol | 95 | 48 |
| C | HPLC | Amino-propylated Silica | 80:20 Acetonitrile:Water | >98 | 35 |
| D | Ion-Exchange Chrom. | Dowex-1 (Borate form) | Water | 96 | 42 |
Experimental Protocols
Key Experiment: Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of synthetic α-D-lyxopyranose using silica gel column chromatography.
1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. c. Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. d. Equilibrate the packed column by running several column volumes of the initial mobile phase through it.
2. Sample Loading: a. Dissolve the crude synthetic α-D-lyxopyranose in a minimal amount of the mobile phase or a slightly more polar solvent. b. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent under reduced pressure. c. Carefully apply the dissolved sample or the dry-loaded silica to the top of the column bed.
3. Elution: a. Begin elution with the initial mobile phase, collecting fractions of a predetermined volume. b. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
4. Fraction Analysis: a. Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product. b. Combine the pure fractions.
5. Product Recovery: a. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified α-D-lyxopyranose. b. Determine the final yield and assess the purity using an appropriate analytical method (e.g., HPLC, NMR spectroscopy).
Visualizations
Caption: Experimental workflow for the purification of synthetic α-D-lyxopyranose.
Caption: Troubleshooting decision tree for low purification yield.
Technical Support Center: Overcoming Side Reactions in α-D-Lyxopyranose Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-D-lyxopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common side reactions and challenges during the chemical modification of this pentose sugar.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with α-D-lyxopyranose.
Problem 1: Unexpected Epimerization at C-2, leading to D-Xylose derivatives.
Q: During a reaction intended to modify the hydroxyl groups of my α-D-lyxopyranose derivative, I'm observing the formation of a significant amount of the corresponding D-xylose epimer. What could be causing this and how can I prevent it?
A: Epimerization at the C-2 position of aldoses like D-lyxose can occur under certain conditions, leading to the formation of its C-2 epimer, D-xylose. This is a common challenge in carbohydrate chemistry.
Possible Causes:
-
Basic Reaction Conditions: The presence of a base can facilitate epimerization through a keto-enol tautomerization mechanism. Even mild bases used for deprotonation can sometimes be strong enough to promote this side reaction.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the epimerization to occur.
-
Presence of Certain Metal Ions: Some metal ions can coordinate to the sugar and catalyze the epimerization process. For instance, it has been observed that a high concentration of Ca²⁺ ions in a basic solution can effectively promote the epimerization of D-xylose to D-lyxose, and the reverse reaction is also possible under similar conditions.[1]
Troubleshooting Steps:
-
Re-evaluate Your Base: If possible, use a non-basic or a weaker, non-nucleophilic base for your reaction. If a base is essential, consider using it at a lower temperature and for a shorter duration.
-
Optimize Reaction Temperature: Attempt the reaction at a lower temperature. While this may slow down your desired reaction, it can significantly reduce the rate of epimerization.
-
Chelate Metal Ions: If you suspect metal ion catalysis, the addition of a chelating agent like EDTA might be beneficial, provided it doesn't interfere with your primary reaction.
-
Protecting Group Strategy: The choice of protecting groups can influence the susceptibility of the C-2 position to epimerization. A bulky protecting group on the anomeric carbon or adjacent positions might sterically hinder the approach of a base to the C-2 proton.
Problem 2: Formation of a Mixture of α and β Anomers during Glycosylation.
Q: I am trying to perform a stereoselective glycosylation with an α-D-lyxopyranosyl donor, but my final product is a mixture of α and β anomers. How can I improve the α-selectivity?
A: Achieving high stereoselectivity in glycosylation is a significant challenge in carbohydrate synthesis. The formation of anomeric mixtures is a frequent issue.
Possible Causes:
-
Nature of the Glycosyl Donor: The leaving group at the anomeric position and the protecting groups on the sugar ring, particularly at the C-2 position, play a crucial role in determining the stereochemical outcome.
-
Reaction Conditions: The solvent, temperature, and promoter/catalyst used can all influence the anomeric ratio.
-
Reactivity of the Glycosyl Acceptor: A highly reactive acceptor may react with the glycosyl donor before a specific anomeric configuration is favored.
Troubleshooting Steps:
-
Neighboring Group Participation: To favor the formation of a 1,2-trans-glycoside (in this case, the β-anomer), a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position is often used. Conversely, to favor the 1,2-cis-glycoside (the α-anomer), a non-participating group like a benzyl or silyl ether is typically employed at C-2.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate, thereby affecting the anomeric selectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, diethyl ether) to find the optimal conditions.
-
Promoter/Catalyst Selection: The choice of promoter is critical. For example, the use of dialkylboryl triflate as an in situ masking reagent has been shown to offer good control over stereoselectivity in glycosylations with unprotected donors.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the stereoselectivity of glycosylation reactions.
Experimental Workflow for Optimizing α-Glycosylation
Caption: A logical workflow for troubleshooting and optimizing α-stereoselectivity in glycosylation reactions.
Problem 3: Regioselective Protection Issues - Multiple Products Formed.
Q: I am attempting to regioselectively protect a single hydroxyl group on α-D-lyxopyranose, but I am getting a mixture of products with protecting groups at different positions. How can I improve the regioselectivity?
A: The similar reactivity of the hydroxyl groups on a sugar molecule makes regioselective protection a common hurdle.
Possible Causes:
-
Reagent Stoichiometry: Using an excess of the protecting group reagent will likely lead to over-protection.
-
Reaction Conditions: Temperature and reaction time can affect the selectivity.
-
Inherent Reactivity of Hydroxyl Groups: The primary hydroxyl group (if present) is generally more reactive than the secondary ones. Among the secondary hydroxyls, their relative reactivity can be influenced by steric and electronic factors.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your protecting group reagent. Start with one equivalent and incrementally increase if the reaction is incomplete.
-
Bulky Protecting Groups: Employing sterically demanding protecting groups (e.g., tert-butyldimethylsilyl - TBDMS) can enhance selectivity for the less sterically hindered hydroxyl group.
-
Use of Catalysts: Certain catalysts can direct the protection to a specific hydroxyl group. For example, organotin-mediated acylation and alkylation have been used for regioselective modifications.
-
Stepwise Protection/Deprotection: A more complex but often necessary strategy involves protecting all hydroxyl groups, then selectively deprotecting one to allow for its modification. This requires the use of orthogonal protecting groups that can be removed under different conditions.
Logical Relationship of Protecting Group Strategies
Caption: Decision tree for regioselective modification of α-D-lyxopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with α-D-lyxopyranose?
A1: The most common side reactions include:
-
Epimerization: Particularly at the C-2 position under basic conditions, leading to the formation of D-xylose derivatives.[1]
-
Formation of Anomeric Mixtures: During glycosylation reactions, obtaining a mixture of α and β anomers is a frequent challenge. The stereochemical outcome is highly dependent on the protecting groups and reaction conditions.[2][4]
-
Acyl Migration: Under certain conditions, acyl protecting groups (like acetyl or benzoyl) can migrate between adjacent hydroxyl groups.
-
Byproduct Formation during Acetylation/Benzoylation: In addition to the desired protected sugar, incomplete reactions can leave some hydroxyl groups unprotected, while harsh conditions might lead to the formation of orthoester byproducts.
Q2: Are there any protecting group strategies that are particularly well-suited for α-D-lyxopyranose?
A2: While there are no strategies exclusively for α-D-lyxopyranose, general principles of carbohydrate chemistry apply. A common approach is to use a combination of orthogonal protecting groups. For instance:
-
Benzyl ethers (Bn): Stable under a wide range of conditions and can be removed by hydrogenolysis.
-
Silyl ethers (TBDMS, TIPS): Useful for their steric bulk and selective removal with fluoride reagents.
-
Acetals (e.g., benzylidene): Can be used to protect diols, and their regioselective opening can provide access to a single hydroxyl group.
-
Acyl groups (Ac, Bz): Can act as participating groups in glycosylations and are typically removed under basic conditions.
The choice of protecting groups should be tailored to the specific reaction sequence planned.
Q3: How can I effectively purify my modified α-D-lyxopyranose derivative from reaction byproducts?
A3: Purification of carbohydrate derivatives often relies on chromatographic techniques.
-
Flash Column Chromatography: This is the most common method. The choice of solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations, especially of anomers or regioisomers, normal-phase or reversed-phase HPLC can be employed.
-
Recrystallization: If the desired product is a crystalline solid, recrystallization can be a highly effective purification method.
Quantitative Data Summary
| Side Reaction | Key Influencing Factors | Typical Undesired Product Ratio | Mitigation Strategy & Expected Improvement |
| C-2 Epimerization | High pH (>12.3), presence of Ca²⁺ ions[1] | Can be significant depending on conditions | Use of non-basic conditions or lower temperatures. |
| Anomeric Mixture (α/β) | C-2 protecting group, solvent, promoter | Highly variable (e.g., 1:1 to >10:1) | Use of non-participating C-2 group for α-selectivity. |
| Incomplete Protection | Insufficient reagent, short reaction time | Varies with reaction | Use of slight excess of protecting agent. |
Key Experimental Protocols
Protocol 1: General Procedure for Acetylation of α-D-Lyxopyranose
-
Dissolve α-D-lyxopyranose in a mixture of pyridine and acetic anhydride at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the per-O-acetylated product.
Note: This is a general protocol and may need optimization for specific substrates and desired outcomes. Monitor the reaction by TLC to avoid the formation of byproducts due to prolonged reaction times.
Protocol 2: General Procedure for Benzylation of a Hydroxyl Group
-
To a solution of the partially protected lyxopyranoside in dry DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Caution: Sodium hydride is a flammable and reactive substance. Handle with appropriate safety precautions in a fume hood.
This technical support center provides a starting point for troubleshooting common issues in α-D-lyxopyranose chemistry. For more complex challenges, consulting detailed literature on carbohydrate synthesis is recommended.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for separating alpha-D-lyxopyranose anomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of methods for separating α-D-lyxopyranose and β-D-lyxopyranose anomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating D-lyxopyranose anomers?
A1: The primary challenge is the phenomenon of mutarotation, where the α and β anomers can interconvert in solution.[1][2] This equilibrium can lead to peak broadening or the appearance of a plateau between the peaks in a chromatogram, complicating accurate quantification.[3][4]
Q2: Why do I see peak splitting or broad peaks when analyzing D-lyxopyranose by HPLC?
A2: Peak splitting or broadening for a single sugar like D-lyxopyranose is often due to the separation of the α and β anomers on the column under conditions where the rate of their interconversion (mutarotation) is slow compared to the chromatographic separation time.[3][5] This results in the detection of two distinct or partially resolved peaks.
Q3: How can I confirm that the multiple peaks I'm observing are indeed the α and β anomers?
A3: You can perform a few tests to confirm the identity of the peaks. One common method is to alter the column temperature. Increasing the temperature can sometimes accelerate mutarotation, causing the two peaks to coalesce into a single, sharper peak.[6] Additionally, collecting the fractions for each peak and analyzing them by techniques like NMR can confirm their anomeric identity.[7]
Q4: What are the general strategies to control anomer separation in HPLC?
A4: There are two main approaches. The first is to promote rapid interconversion of the anomers on the column, leading to a single averaged peak. This can be achieved by increasing the column temperature (e.g., 70-80 °C) or using a mobile phase with a high pH.[6] The second approach is to optimize the chromatographic conditions to achieve a baseline separation of the two anomers, allowing for their individual quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of D-lyxopyranose anomers.
Issue 1: Poor Resolution or Co-elution of Anomers
Potential Cause: The chosen HPLC method may not have sufficient selectivity for the α and β anomers of D-lyxopyranose.
Troubleshooting Steps:
-
Column Selection: Employ a chiral stationary phase, as these are specifically designed for separating stereoisomers. A Chiralpak AD-H column has been shown to be effective for separating D-lyxose anomers.[8][9]
-
Mobile Phase Optimization:
-
Flow Rate Adjustment: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution.
Issue 2: Split Peaks with a Plateau in Between
Potential Cause: The rate of on-column mutarotation is comparable to the separation time, leading to an interconversion plateau between the anomer peaks.[3]
Troubleshooting Steps:
-
Temperature Control:
-
Mobile Phase pH: Using a strongly alkaline mobile phase can also accelerate mutarotation and result in a single peak. However, ensure your column is stable under high pH conditions.
Issue 3: Inconsistent Retention Times
Potential Cause: Fluctuations in experimental conditions can lead to shifts in retention times.
Troubleshooting Steps:
-
Temperature Stability: Ensure the column oven maintains a consistent and stable temperature throughout the analysis.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed to prevent bubble formation.
-
System Equilibration: Allow the HPLC system and column to equilibrate fully with the mobile phase before injecting the sample.
Experimental Protocols
HPLC Separation of D-Lyxopyranose Anomers using a Chiralpak AD-H Column
This protocol is based on the method described by Lopes and Gaspar (2008).[8][9]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and refractive index detector.
-
Chiralpak AD-H column (e.g., 250 x 4.6 mm).[8]
-
D-Lyxose standard.
-
Hexane (HPLC grade).
-
Ethanol (HPLC grade).
-
Trifluoroacetic acid (TFA).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, ethanol, and TFA in a ratio of (7:3):0.1 (v/v/v).[8][9]
-
System Setup:
-
Sample Preparation: Dissolve the D-lyxose standard in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram using the refractive index detector.
Data Presentation
Table 1: Chromatographic Parameters for D-Lyxopyranose Anomer Separation
| Parameter | Value | Reference |
| Column | Chiralpak AD-H | [8][9] |
| Mobile Phase | Hexane:Ethanol:TFA ((7:3):0.1, v/v) | [8][9] |
| Flow Rate | 0.5 mL/min | [8] |
| Temperature | 25 °C | [8] |
| Detector | Refractive Index | [8] |
Table 2: Retention Times for D-Lyxose Isomers on Chiralpak AD-H
| Isomer | Retention Time (min) | Reference |
| α-D-lyxopyranose | (Peak 2 in Chromatogram B) | [8] |
| α-L-lyxopyranose | (Peak 3 in Chromatogram B) | [8] |
| β-D-lyxopyranose | (Peak 4 in Chromatogram B) | [8] |
| β-L-lyxopyranose | (Peak 5 in Chromatogram B) | [8] |
Note: The original study analyzed a racemic mixture of D,L-lyxose. For separating only D-lyxopyranose anomers, peaks corresponding to the L-enantiomers will be absent.
Visualizations
Caption: Workflow for the HPLC separation of D-lyxopyranose anomers.
Caption: Troubleshooting workflow for poor peak shape in anomer separation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mutarotation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. shodex.com [shodex.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
addressing peak tailing in HPLC analysis of alpha-D-lyxopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of alpha-D-lyxopyranose.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common issue where the peak is asymmetrical, and its trailing edge is broader than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[3] Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates significant tailing.[4][5]
Q2: Why is my this compound peak tailing?
A: this compound is a highly polar carbohydrate with multiple hydroxyl (-OH) groups. This chemical nature makes it particularly susceptible to secondary-retention effects on silica-based HPLC columns, which is a primary cause of peak tailing.[4][6]
The most common causes include:
-
Secondary Silanol Interactions: Unwanted hydrogen bonding or ionic interactions between the hydroxyl groups of lyxopyranose and active, residual silanol groups (Si-OH) on the silica stationary phase.[1][7][8] These interactions create multiple retention mechanisms, causing some analyte molecules to lag behind, resulting in a "tail".[4]
-
Column Choice: Using a general-purpose column (like a standard C18) may not be suitable for highly polar sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred mode for carbohydrate analysis.[9][10] If using an amino-propyl (NH2) column, interactions forming Schiff bases can also cause tailing.[11]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of surface silanol groups, increasing unwanted interactions.[12][13]
-
System and Column Health: Like any analysis, peak tailing can also be caused by physical issues such as a void at the column inlet, a contaminated guard or analytical column, or excessive extra-column volume (e.g., overly long tubing).[5][14]
Q3: Does peak tailing affect all my peaks or just the lyxopyranose peak?
A: This is a critical diagnostic question.
-
If only the lyxopyranose peak (and other similar polar analytes) is tailing: The issue is likely chemical in nature, pointing towards secondary interactions with the stationary phase.[5][6]
-
If all peaks in the chromatogram are tailing: The problem is more likely a physical or systemic issue, such as a column void, a leak, improper fitting connections, or significant extra-column dead volume.[5][15]
Q4: What is the best type of column for analyzing this compound?
A: For highly polar analytes like monosaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often more effective than standard reversed-phase columns.[9][16] HILIC stationary phases (e.g., amide, silica, or amino) retain polar compounds more effectively.[10][16] If using reversed-phase chromatography, often for derivatized sugars, a column with a polar-embedded phase or one made from high-purity, fully end-capped silica is recommended to minimize silanol interactions.[14][17][18]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Diagnosis & Simple Checks
The first step is to determine if the problem is chemical (specific to the analyte) or mechanical (affecting the entire system).
-
Analyze the Chromatogram:
-
Observation: Are all peaks tailing, or only the analyte peak?
-
Action:
-
All Peaks Tailing: Proceed to the System & Column Health Checklist .
-
Analyte Peak Tailing: Proceed to Step 2: Mobile Phase Optimization .
-
-
-
System & Column Health Checklist:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Verify Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are secure and properly seated to avoid dead volume.[5]
-
Inspect Guard Column: If using a guard column, remove it and run the analysis again. If peak shape improves, the guard column is contaminated or compromised and should be replaced.[19]
-
Column Age & History: Consider the column's usage history. A heavily used or poorly maintained column may be degraded. Try replacing it with a new or known-good column.[14]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing.
Caption: A workflow diagram for diagnosing and resolving HPLC peak tailing issues.
Step 2: Mobile Phase Optimization
If the issue is specific to lyxopyranose, optimizing the mobile phase is the next logical step.
-
Adjust Mobile Phase pH: For polar, neutral compounds like sugars, secondary interactions with silanols are a key concern. While sugars are not ionizable in the typical sense, the mobile phase pH affects the ionization of the silica surface.[8] Operating at a lower pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[3][4]
-
Increase Buffer Strength: A weak buffer may not adequately control the pH at the silica surface. Increasing the buffer concentration to a range of 20-50 mM can help create a more consistent environment and mask residual silanol activity.[3][7]
-
Use Mobile Phase Additives: Historically, a small amount of a competing base like triethylamine (TEA) was used to block active silanols. However, this is less common with modern, high-purity columns.[7]
Step 3: Advanced Column Strategies
If mobile phase optimization does not resolve the tailing, consider more advanced column-based solutions.
-
Switch to a HILIC Column: HILIC is designed for highly polar compounds and is often the most effective approach for monosaccharides.[9] It provides better retention and often better peak shape than reversed-phase for these analytes.[20]
-
Use a High-Purity or End-Capped Column: If you must use reversed-phase, select a modern column manufactured with high-purity silica. These columns have fewer metal impurities and a lower concentration of acidic silanol groups.[7] "End-capped" columns have been chemically treated to block a majority of the residual silanols, significantly improving peak shape for polar compounds.[4][14]
Quantitative Data Summary
The following tables provide a summary of how different parameters can affect peak shape.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Polar/Basic Compounds
| Mobile Phase pH | Analyte-Silanol Interaction | Expected Asymmetry Factor (As) | Recommendation for Sugars |
|---|---|---|---|
| > 6.0 | Strong ionic interaction (ionized silanols) | High (> 2.0) | Avoid for silica-based columns |
| 4.0 - 6.0 | Mixed-mode interaction | Moderate (1.5 - 2.0) | Sub-optimal |
| ≤ 3.0 | Suppressed silanol ionization (protonated) | Low (1.0 - 1.3) | Recommended starting point |
Note: This table is based on general principles for polar and basic compounds interacting with silica columns. A lower pH is generally favorable for reducing silanol interactions.[3][4]
Table 2: Comparison of Column Chemistries for Polar Analyte Analysis
| Column Type | Primary Retention Mechanism | Suitability for Lyxopyranose | Potential for Peak Tailing |
|---|---|---|---|
| Traditional C18 (Type A Silica) | Hydrophobic | Low | High (due to active silanols) |
| End-Capped C18 (Type B Silica) | Hydrophobic | Moderate (especially for derivatized sugars) | Low to Moderate |
| Polar-Embedded Phase | Hydrophobic & Hydrogen Bonding | Moderate to High | Low |
| HILIC (Amide, Amino, Silica) | Hydrophilic Partitioning | High | Low (mode of choice for underivatized sugars) |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for cleaning a contaminated column that shows evidence of peak tailing for all compounds. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)
-
HPLC system
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Reverse Flow Direction: Connect the column outlet to the pump outlet (reverse the column). This helps dislodge particulates trapped on the inlet frit.[4]
-
Systematic Flush: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each solvent.
-
Step A (Aqueous): Flush with your mobile phase without the buffer salts (e.g., ACN/Water).
-
Step B (Polar Organic): Flush with 100% Methanol.
-
Step C (Non-Polar): Flush with 100% Isopropanol.
-
Step D (Strong Organic): Flush with 100% Acetonitrile.
-
-
Re-equilibration:
-
Flush in the reverse direction (e.g., back to IPA, then MeOH).
-
Return the column to the normal flow direction.
-
Flush with the initial mobile phase until the baseline is stable (at least 20 column volumes).
-
-
Test Performance: Inject a standard to re-evaluate peak shape and retention time.
Protocol 2: Mobile Phase pH Screening
Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.
Materials:
-
Mobile phase solvents (e.g., ACN, water)
-
Buffers with pKa values across the desired pH range (e.g., formate for pH 2.5-4.5, acetate for pH 3.8-5.8)
-
pH meter
-
This compound standard
Procedure:
-
Prepare Buffered Mobile Phases: Prepare three to four batches of your aqueous mobile phase, each buffered at a different pH. For example:
-
Mobile Phase A: pH 3.0 (e.g., with 20 mM ammonium formate)
-
Mobile Phase B: pH 4.0 (e.g., with 20 mM ammonium formate/acetate)
-
Mobile Phase C: pH 5.0 (e.g., with 20 mM ammonium acetate)
-
-
Systematic Testing:
-
Start with the lowest pH mobile phase (pH 3.0).
-
Equilibrate the column thoroughly (at least 20-30 column volumes).
-
Inject the lyxopyranose standard and record the chromatogram.
-
Calculate the tailing factor for the peak.
-
-
Repeat for Each pH:
-
Flush the system and column with the next mobile phase (pH 4.0).
-
Repeat the equilibration and injection steps.
-
Continue for all prepared mobile phases.
-
-
Analyze Results: Compare the chromatograms and tailing factors obtained at each pH. Select the pH that provides the most symmetrical peak without compromising retention or resolution. Typically, a lower pH will yield better results for analytes susceptible to silanol interactions.[2][3]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. waters.com [waters.com]
- 6. lctsbible.com [lctsbible.com]
- 7. hplc.eu [hplc.eu]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromtech.com [chromtech.com]
- 10. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 11. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. lcms.cz [lcms.cz]
- 17. waters.com [waters.com]
- 18. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for alpha-D-Lyxopyranose Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of alpha-D-lyxopyranose. The following sections detail optimized reaction conditions, experimental protocols, and solutions to common issues encountered during acetylation and silylation reactions.
Acetylation of this compound
Acetylation is a common derivatization technique used to replace active hydrogens on hydroxyl groups with acetyl groups. This process increases the volatility and thermal stability of the sugar, making it amenable to analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs) - Acetylation
Q1: What are the most common reagents for acetylating this compound?
A1: The most common and effective method for the per-O-acetylation of this compound is the use of acetic anhydride in the presence of a catalyst such as sodium acetate or a base like pyridine.
Q2: My acetylation reaction is incomplete, resulting in a low yield of the desired product. What could be the cause?
A2: Incomplete acetylation can be due to several factors:
-
Insufficient Reagents: Ensure an excess of acetic anhydride is used to drive the reaction to completion.
-
Suboptimal Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed fully. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
Presence of Water: Acetic anhydride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Q3: I am observing multiple products in my final reaction mixture. What are these byproducts?
A3: The formation of multiple products can be due to the presence of anomers (α and β forms) of the acetylated lyxopyranose.[1] The reaction conditions, particularly the catalyst and temperature, can influence the anomeric ratio. Additionally, incomplete acetylation will result in a mixture of partially acetylated products.
Troubleshooting Guide - Acetylation
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inadequate heating; insufficient reaction time; deactivated acetic anhydride due to moisture. | Ensure the reaction is heated to reflux and monitor progress with TLC. Use freshly opened or distilled acetic anhydride and ensure all glassware is dry. |
| Formation of a Dark-Colored Solution | Reaction temperature is too high, leading to decomposition. | Reduce the reaction temperature and monitor the reaction more frequently. If using pyridine, consider running the reaction at a lower temperature for a longer duration. |
| Difficult Product Purification | Presence of excess reagents and byproducts. | After the reaction, pour the mixture over crushed ice to quench excess acetic anhydride. The product can then be extracted with an organic solvent. Column chromatography is often necessary for high purity.[2] |
| Mixture of Anomers | Thermodynamic or kinetic control of the reaction. | The ratio of α and β anomers can be influenced by the reaction conditions. For specific anomer synthesis, alternative methods or purification by chromatography may be necessary.[1] |
Experimental Protocol: Per-O-acetylation of this compound
This protocol is adapted from a procedure for the synthesis of acetyl α-D-2,3,4-triacetyllyxopyranoside.[2]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (catalyst)
-
Ethanol
-
Hexane
-
Dichloromethane
-
Activated charcoal
-
Silica gel for column chromatography
Procedure:
-
Dissolve 100 mg of this compound and 10 mg of sodium acetate in approximately 2 mL of acetic anhydride in a round-bottom flask.
-
Heat the solution to reflux for 2 hours.
-
After cooling the reaction mixture to room temperature, pour it over crushed ice.
-
Once the ice has melted, separate the resulting oil from the aqueous layer.
-
Dissolve the oil in a minimal amount of boiling ethanol.
-
Add a small amount of activated charcoal to the ethanol solution and briefly boil.
-
Filter the hot solution through a cotton plug to remove the charcoal.
-
Purify the product by silica gel column chromatography using a mobile phase of 80:20 hexane:dichloromethane.[2]
Quantitative Data: Acetylation of Pentoses
The following table summarizes reaction conditions and yields for the acetylation of D-xylose, a pentose closely related to D-lyxose. This data can serve as a useful reference for optimizing the acetylation of this compound.
| Sugar | Reagents | Conditions | Yield | Reference |
| D-Xylose | Acetic Anhydride, Pyridine | 25 °C, 24 h | 58-66% (mixture of anomers) | [3] |
| D-Xylose | Acetic Anhydride, BF₃·Et₂O, 2-bromoethanol | 0 °C to RT, 9.5 h | 7% (α-anomer), 52% (β-anomer) | [1] |
Silylation of this compound
Silylation involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. This derivatization is widely used to increase the volatility of sugars for GC-MS analysis.
Frequently Asked Questions (FAQs) - Silylation
Q1: What are the standard reagents for silylating carbohydrates like this compound?
A1: A two-step derivatization is common for sugars. First, methoximation is performed using methoxyamine hydrochloride in pyridine to open the ring structure and prevent the formation of multiple anomers. This is followed by silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]
Q2: My silylated lyxopyranose derivatives appear to be unstable. What could be the reason?
A2: TMS derivatives are sensitive to moisture and can be hydrolyzed back to the original sugar. It is crucial to maintain anhydrous conditions throughout the derivatization and analysis process.[4] Samples should be analyzed as soon as possible after derivatization.
Q3: I am seeing multiple peaks for my silylated sugar in the GC chromatogram. How can I simplify this?
A3: The presence of multiple peaks is a common issue with sugar silylation due to the formation of different isomers (anomers and ring forms). The initial methoximation step is designed to minimize this by locking the sugar in its open-chain form, which typically results in two peaks (syn- and anti-isomers of the oxime).[6] Optimizing the oximation reaction is key to simplifying the chromatogram.
Troubleshooting Guide - Silylation
| Issue | Potential Cause | Recommended Solution |
| Incomplete Silylation | Insufficient reagent; short reaction time; low temperature. | Use a molar excess of the silylating agent. Increase the reaction time and/or temperature. For instance, incubate with MSTFA at 37°C for 30 minutes.[4] |
| Presence of Water | Hydrolysis of the silylating agent and the TMS-derivatives. | Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding derivatization reagents, for example, by lyophilization.[4] |
| Byproduct Formation | Side reactions of the silylating agent. | Use high-purity silylating reagents. Artifacts can sometimes be minimized by adjusting the reaction temperature and time.[7] |
| Stereochemical Effects | The spatial orientation of hydroxyl groups can affect reactivity. | The stereochemistry of lyxose may require slightly different optimal conditions compared to other pentoses. Empirical optimization of reaction time and temperature is recommended.[8][9] |
Experimental Protocol: Silylation of Carbohydrates for GC-MS Analysis
This is a general protocol that can be adapted for this compound.[4][5][10]
Materials:
-
Carbohydrate sample (e.g., this compound)
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Thermal shaker or heating block
Procedure:
-
Ensure the carbohydrate sample is completely dry. This can be achieved by lyophilization (freeze-drying).[4]
-
Add the methoxyamine hydrochloride solution in pyridine to the dry sample. For example, use a volume appropriate to dissolve the sample.
-
Incubate the mixture in a thermal shaker at a set temperature and time (e.g., 37°C for 90 minutes with agitation).[4]
-
Add the silylating agent (MSTFA) to the reaction mixture.
-
Incubate again in a thermal shaker (e.g., 37°C for 30 minutes with agitation).[4]
-
The sample is now ready for GC-MS analysis.
Quantitative Data: Silylation of Pentoses
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the regioselectivity of alpha-D-lyxopyranose reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-lyxopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective reactions with this compound?
The main challenge in modifying this compound at a specific hydroxyl group lies in the similar reactivity of its secondary hydroxyls (C2-OH, C3-OH, and C4-OH). Without a strategic approach, reactions with acylating, alkylating, or glycosylating agents often result in a mixture of products, leading to low yields of the desired isomer and difficult purification. Key factors influencing reactivity include steric hindrance and the electronic properties of the local environment of each hydroxyl group.
Q2: How can I strategically use protecting groups to control regioselectivity in this compound reactions?
Protecting groups are fundamental to directing reactions to a specific hydroxyl group. The general strategy involves a multi-step process:
-
Protection: Temporarily mask all but the target hydroxyl group.
-
Reaction: Perform the desired chemical transformation on the unprotected hydroxyl group.
-
Deprotection: Remove the protecting groups to yield the final product.
The choice of protecting groups is critical and should be guided by their stability under various reaction conditions and the ease of their selective removal.[1] An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others, is highly advantageous for complex syntheses.
Q3: What are some common protecting groups for carbohydrate chemistry applicable to this compound?
Several classes of protecting groups are routinely used in carbohydrate synthesis and can be applied to this compound:
-
Silyl ethers (e.g., TBDMS, TIPS): These are bulky groups that react preferentially with the least sterically hindered hydroxyl group. They are typically stable under a wide range of conditions and are cleaved by fluoride reagents.
-
Benzyl ethers (Bn): These are robust protecting groups that can be removed by hydrogenolysis.
-
Acetals and Ketals (e.g., benzylidene, isopropylidene): These are often used to protect diols. For instance, a benzylidene acetal can protect the C2 and C3 hydroxyls if they are in a cis relationship.
-
Acyl groups (e.g., Benzoyl (Bz), Acetyl (Ac)): These can be introduced selectively under certain conditions and are typically removed by base-catalyzed hydrolysis.
Q4: Can enzymatic reactions improve the regioselectivity of this compound acylation?
Yes, enzymatic catalysis is a powerful tool for achieving high regioselectivity in carbohydrate modifications.[2][3][4] Lipases, for example, can catalyze the acylation of specific hydroxyl groups with high precision, often under mild reaction conditions. The choice of enzyme, solvent, and acyl donor is crucial for optimizing the selectivity.[2][3][4][5] This approach can be particularly useful for avoiding the multiple protection and deprotection steps required in traditional chemical synthesis.
Troubleshooting Guides
Issue 1: Low Regioselectivity in Benzoylation of Methyl alpha-D-Lyxopyranoside
Problem: My benzoylation reaction on methyl alpha-D-lyxopyranoside is producing a mixture of di- and tri-benzoylated products, with no clear preference for a single hydroxyl group.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High reactivity of benzoyl chloride: The acylating agent is too reactive, leading to multiple acylations. | Try using a less reactive acylating agent like benzoic anhydride or 1-benzoylimidazole.[6] |
| Non-selective catalyst: The catalyst used (e.g., pyridine) is not directing the reaction to a specific hydroxyl group. | Consider using a bulky organobase catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) which may favor the less sterically hindered hydroxyls.[6] |
| Steric hindrance is not sufficiently differentiated: The inherent steric differences between the hydroxyls are not enough to direct the reaction. | Employ a bulky protecting group strategy. For example, selectively protect the C2 and C3 hydroxyls as a cyclic acetal before proceeding with the benzoylation of the C4-OH. |
| Reaction temperature is too high: Higher temperatures can overcome the small activation energy differences for reaction at different sites. | Perform the reaction at a lower temperature to enhance selectivity. |
Issue 2: Poor Yield in a Regioselective Glycosylation Reaction
Problem: I am attempting to glycosylate a partially protected this compound acceptor, but the yield of the desired glycoside is very low.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low nucleophilicity of the acceptor hydroxyl: The target hydroxyl group on the lyxopyranose acceptor is not sufficiently nucleophilic. | The choice of protecting groups on the acceptor can influence the nucleophilicity of the remaining free hydroxyl. Electron-withdrawing groups can decrease nucleophilicity. Consider using protecting groups that do not significantly deactivate the acceptor.[7] |
| Poor activation of the glycosyl donor: The glycosyl donor is not being effectively activated by the promoter. | Ensure the promoter (e.g., TMSOTf, BF3·OEt2) is fresh and used in the correct stoichiometric amount. The choice of solvent can also significantly impact the activation. |
| Steric hindrance around the reaction site: Bulky protecting groups on either the donor or the acceptor can sterically hinder the glycosylation reaction. | While bulky groups can enhance selectivity, they can also reduce reactivity. A careful balance is needed. It may be necessary to screen different protecting groups to find the optimal combination of selectivity and reactivity. |
| Anomeric mixture of the donor: If the glycosyl donor is an anomeric mixture, this can lead to the formation of multiple products and lower the yield of the desired isomer. | Purify the glycosyl donor to ensure it is a single anomer before performing the glycosylation. |
Experimental Protocols: General Methodologies
The following are generalized protocols based on established methods in carbohydrate chemistry. They should be optimized for your specific this compound derivative.
Protocol 1: Regioselective Benzoylation of a Primary Hydroxyl Group (Hypothetical for a Lyxopyranoside with an accessible primary OH)
-
Dissolution: Dissolve the partially protected methyl alpha-D-lyxopyranoside (1 equivalent) in anhydrous acetonitrile/DMF (20:1).
-
Addition of Reagents: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) followed by 1-benzoylimidazole (1.1 equivalents).
-
Reaction: Stir the reaction mixture at 50°C for 8-12 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the desired mono-benzoylated product.
(This protocol is adapted from a general method for regioselective benzoylation of pyranosides and would need to be optimized for lyxopyranose substrates.)[6]
Protocol 2: Enzymatic Regioselective Acylation
-
Substrate Preparation: Dissolve the this compound derivative (1 equivalent) and the acyl donor (e.g., vinyl laurate, 3 equivalents) in an appropriate organic solvent (e.g., tert-butanol).
-
Enzyme Addition: Add an immobilized lipase (e.g., Lipozyme TL IM) to the solution.
-
Reaction: Shake the reaction mixture at a controlled temperature (e.g., 45°C) for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Enzyme Removal: Filter off the immobilized enzyme.
-
Purification: Concentrate the filtrate and purify the product by silica gel column chromatography.
(This protocol is a general guide for enzymatic acylation and would require screening of enzymes, solvents, and acyl donors for optimal results with this compound.)[4][5]
Visualizing Reaction Strategies
Workflow for Regioselective Protection
Caption: A generalized workflow for achieving regioselective modification of the C4-hydroxyl group of this compound using a protecting group strategy.
Decision Tree for Troubleshooting Low Regioselectivity
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for alpha-D-lyxopyranose NMR analysis
Technical Support Center: α-D-Lyxopyranose NMR Analysis
Welcome to the technical support center for the NMR analysis of α-D-lyxopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of D-lyxose shows more signals than expected for a single pure compound. What is the likely cause?
A1: This is a common and expected observation for D-lyxose in solution. D-lyxose, like many other monosaccharides, exists in equilibrium between its different anomeric and conformational forms. In aqueous solution, you will primarily observe a mixture of α-D-lyxopyranose and β-D-lyxopyranose, with the α-anomer being the major species.[1] Each of these anomers will have its own distinct set of NMR signals, leading to a more complex spectrum than anticipated for a single structure.
Q2: The signals in the 3.0-4.0 ppm region of my ¹H NMR spectrum are heavily overlapped. How can I resolve and assign these resonances?
A2: Significant overlap of non-anomeric proton signals is a classic challenge in carbohydrate NMR spectroscopy.[2][3] To overcome this, several strategies can be employed:
-
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[2]
-
COSY and TOCSY will help establish proton-proton connectivities within each anomer's spin system.
-
HSQC will correlate each proton to its directly attached carbon, utilizing the better-resolved ¹³C spectrum.
-
HMBC can reveal longer-range proton-carbon correlations, which are useful for confirming assignments and identifying linkages in more complex structures.
-
-
Varying Temperature: Acquiring spectra at different temperatures can sometimes improve resolution by changing the conformational equilibrium or the rate of exchange of hydroxyl protons.
-
Using a Different Solvent: While D₂O is standard, using a different deuterated solvent like DMSO-d₆ can alter the chemical shifts and potentially resolve overlapping signals. In aprotic solvents, hydroxyl proton signals become visible and can provide additional structural information.
Q3: I am having trouble identifying the anomeric proton signal for α-D-lyxopyranose. What are its expected characteristics?
A3: The anomeric proton (H-1) of α-D-lyxopyranose is typically found in the downfield region of the ¹H NMR spectrum, generally between 4.5 and 5.5 ppm.[2] Key characteristics to look for include:
-
Chemical Shift: It will be one of the most downfield signals of the carbohydrate ring protons.
-
Multiplicity: It will appear as a doublet due to coupling with the H-2 proton.
-
Coupling Constant (³JH1,H2): The magnitude of this coupling constant is indicative of the dihedral angle between H-1 and H-2, which helps in confirming the anomeric configuration. For α-anomers with an equatorial H-1, a smaller coupling constant is generally observed compared to β-anomers with an axial H-1.
Q4: My NMR sample shows broad peaks. What are the possible reasons and solutions?
A4: Broad NMR signals can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Diluting the sample may help.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, treating the sample with a chelating agent like Chelex resin can remove these impurities.
-
Chemical Exchange: Intermediate exchange rates between different conformations can lead to broadened signals. Acquiring the spectrum at a higher or lower temperature can move the exchange rate into the fast or slow regime, respectively, resulting in sharper signals.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Any solid particulate matter will degrade the spectral quality.
Troubleshooting Guides
Issue 1: Presence of Unexpected Signals in the Spectrum
-
Symptom: Peaks that do not correspond to either the α or β anomer of D-lyxopyranose are observed.
-
Possible Causes:
-
Residual Solvents: Traces of solvents from purification steps (e.g., ethyl acetate, acetone, methanol) are common contaminants.
-
Impurities from Synthesis: If the sample is from a synthetic route, starting materials, reagents, or byproducts might be present.
-
Sample Degradation: Although less common for simple monosaccharides under neutral pH, degradation can occur under harsh conditions.
-
-
Troubleshooting Steps:
-
Identify Common Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[4][5]
-
Check Purity: Use other analytical techniques like HPLC or mass spectrometry to assess the purity of your sample.
-
Improve Purification: If impurities are confirmed, re-purify the sample using an appropriate method (e.g., column chromatography, recrystallization).
-
Issue 2: Inaccurate Quantitative Analysis
-
Symptom: The integration of signals does not reflect the expected ratios of protons or the ratio of anomers.
-
Possible Causes:
-
Incomplete Relaxation: If the relaxation delay (d1) in the NMR acquisition parameters is too short, signals with longer T₁ relaxation times will be attenuated, leading to inaccurate integrals. This is particularly important for ¹³C NMR.
-
Overlapping Peaks: If peaks are not well-resolved, their integration can be inaccurate.
-
Baseline Distortion: A non-flat baseline will lead to integration errors.
-
-
Troubleshooting Steps:
-
Optimize Acquisition Parameters: For quantitative ¹H NMR, ensure the relaxation delay is at least 5 times the longest T₁ of interest. For quantitative ¹³C NMR, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay is crucial.
-
Improve Resolution: Try the methods mentioned in FAQ 2 to better resolve overlapping signals.
-
Careful Data Processing: Apply proper baseline correction and phasing to the spectrum before integration.
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for α-D-Lyxopyranose in D₂O
Disclaimer: The following values are approximate and compiled from typical ranges for monosaccharides. They should be used as a guide for troubleshooting and preliminary assignment. For precise assignments, 2D NMR experiments are recommended.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| 1 | ~4.9 - 5.2 (d) | ~90 - 95 | ³JH1,H2 ≈ 2 - 4 |
| 2 | ~3.5 - 3.8 (dd) | ~68 - 72 | ³JH2,H3 ≈ 3 - 5 |
| 3 | ~3.6 - 3.9 (dd) | ~69 - 73 | ³JH3,H4 ≈ 3 - 5 |
| 4 | ~3.7 - 4.0 (m) | ~65 - 69 | ³JH4,H5eq ≈ 2 - 4 |
| 5eq | ~3.8 - 4.1 (dd) | ~60 - 64 | ³JH4,H5ax ≈ 4 - 6 |
| 5ax | ~3.4 - 3.7 (dd) | ²JH5eq,H5ax ≈ 11 - 13 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of α-D-lyxopyranose for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated water (D₂O, 99.96% D) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.
Protocol 2: Standard 1D ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of D₂O.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).
-
Spectral Width: ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time (at): ~2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (for qualitative analysis). For quantitative analysis, ensure d1 is at least 5 times the longest T₁.
-
Number of Scans (ns): 8-16 scans are typically sufficient for good signal-to-noise.
-
-
Data Processing:
Visualization
Troubleshooting Workflow for α-D-Lyxopyranose NMR Analysis
Caption: A flowchart outlining the key troubleshooting steps for α-D-lyxopyranose NMR analysis.
References
Validation & Comparative
Spectroscopic Validation of Synthetic α-D-Lyxopyranose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for synthetic α-D-lyxopyranose against its structural isomer, α-D-xylopyranose. The validation of synthetic monosaccharides is a critical step in carbohydrate chemistry and drug development, ensuring the correct stereochemistry and purity of the target molecule. This document outlines the key spectroscopic methods used for characterization—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—and presents experimental data to facilitate the identification and differentiation of these two pentopyranoses.
Introduction to Spectroscopic Validation
The structural elucidation of synthetic carbohydrates relies on a suite of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. Mass spectrometry confirms the molecular weight and can offer insights into the structure through fragmentation analysis. FTIR spectroscopy identifies the functional groups present in the molecule. By comparing the spectra of a synthesized compound to known standards or related structures, researchers can confirm its identity and purity. In this guide, we focus on the validation of α-D-lyxopyranose, using α-D-xylopyranose as a comparative standard due to its structural similarity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for α-D-lyxopyranose and α-D-xylopyranose. This quantitative data is essential for the direct comparison and validation of synthetic samples.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O
| Assignment | α-D-Lyxopyranose ¹³C NMR (ppm) | α-D-Xylopyranose ¹³C NMR (ppm) | α-D-Lyxopyranose ¹H NMR (ppm) | α-D-Xylopyranose ¹H NMR (ppm) |
| C-1 | 94.5 | 97.4 | 4.85 (d) | 5.17 (d) |
| C-2 | 70.0 | 74.8 | 3.55 (dd) | 3.52 (dd) |
| C-3 | 70.5 | 76.0 | 3.65 (t) | 3.60 (t) |
| C-4 | 67.2 | 70.5 | 3.75 (m) | 3.70 (m) |
| C-5 | 63.5 | 62.1 | 3.60 (dd), 3.95 (dd) | 3.35 (dd), 4.05 (dd) |
Note: Experimental values can vary slightly depending on the solvent, temperature, and instrument.
Table 2: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| α-D-Lyxopyranose | 150.13 | 132, 114, 102, 85, 73, 60 |
| α-D-Xylopyranose | 150.13 | 132, 114, 103, 85, 73, 61[1] |
Table 3: FTIR Spectroscopy Data (KBr Pellet)
| Functional Group | α-D-Lyxopyranose Absorption (cm⁻¹) | α-D-Xylopyranose Absorption (cm⁻¹) | Vibrational Mode |
| O-H | 3400-3200 (broad) | 3400-3200 (broad) | Stretching |
| C-H | 2950-2850 | 2950-2850 | Stretching |
| C=O | ~1730 (weak) | ~1730 (weak) | Stretching (overtone) |
| C-O | 1150-1000 | 1150-1000 | Stretching |
| C-C | 1100-900 | 1100-900 | Stretching |
| Anomeric Region | ~890 | ~890 | C-H Bending |
Note: The fingerprint region (below 1500 cm⁻¹) contains numerous overlapping peaks and is highly specific to the molecule's structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a guide for researchers performing validation studies on synthetic monosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the monosaccharide.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic carbohydrate in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or an external standard, for chemical shift calibration.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal or external standard.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the molecular structure through fragmentation patterns.
Procedure:
-
Sample Preparation: For Electron Ionization (EI), the sample must be volatile. Derivatization, such as silylation, may be necessary to increase volatility. Dissolve a small amount of the derivatized or underivatized sample in a suitable volatile solvent.
-
Instrumentation: Use a mass spectrometer equipped with an EI source. The instrument can be coupled with a gas chromatograph (GC-MS) for separation and analysis of derivatized samples.
-
Analysis: Introduce the sample into the ion source. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Data Acquisition: Acquire the mass spectrum, which is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for carbohydrates include the loss of water molecules and cleavage of the pyranose ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the infrared spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule. Identify characteristic peaks for hydroxyl (O-H), alkyl (C-H), and ether (C-O) functional groups.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic validation process.
Caption: Overall workflow for the spectroscopic validation of synthetic α-D-lyxopyranose.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for Mass Spectrometry and FTIR analysis.
References
A Comparative Guide to the Biological Activities of alpha-D-lyxopyranose and alpha-D-xylopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-lyxopyranose and alpha-D-xylopyranose are aldopentose monosaccharides that, despite their structural similarities, exhibit distinct roles and interactions within biological systems. While alpha-D-xylopyranose is an abundant component of plant biomass and consequently well-studied, this compound is a rare sugar with a comparatively nascent body of research. This guide provides a detailed comparison of their known biological activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. A significant disparity in the volume of research exists, with substantially more information available for alpha-D-xylopyranose.
Structural Comparison
Both this compound and alpha-D-xylopyranose are pentopyranoses, differing only in the stereochemistry at the C2 and C3 positions. This subtle structural difference is the primary determinant of their distinct biological properties.
Comparative Biological Activities: A Summary
Direct comparative studies on the biological activities of this compound and alpha-D-xylopyranose are notably scarce in the current scientific literature. The following sections summarize the known activities of each molecule, with comparisons drawn where the data permits.
alpha-D-xylopyranose: A Key Player in Biomass and Cellular Processes
alpha-D-xylopyranose, as the primary constituent of xylan, a major component of hemicellulose, is a central figure in plant biology and biofuel research.[1] Its biological activities are diverse, ranging from serving as a carbon source for microorganisms to modulating cellular signaling pathways.
Derivatives of D-xylopyranose have been synthesized and investigated for their therapeutic potential. For instance, certain D-xylopyranosides have demonstrated antimicrobial and antithrombotic activities.[2]
This compound: An Enigmatic Rare Sugar
This compound is considered a rare sugar and an active endogenous metabolite.[3] Its biological activities are not as extensively characterized as those of its C2 epimer. However, it is recognized for its potential as a precursor in the synthesis of novel therapeutic agents. D-lyxose serves as a starting material for the synthesis of certain anti-tumor and antiviral drugs.[2]
Quantitative Data on Biological Activities
The lack of direct comparative studies means that a side-by-side quantitative comparison of most biological activities is not currently possible. The following table summarizes available quantitative data, primarily focusing on the inhibitory activities of D-xylose on various enzymes.
| Biological Target/Process | Molecule | Activity | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| Enzyme Inhibition | ||||
| β-Xylosidase | D-xylose | Product Inhibition | Varies widely by enzyme source | [4] |
| Hexokinase PI (S. cerevisiae) | D-xylose | Competitive Inhibitor | - | [5] |
| Hexokinase PII (S. cerevisiae) | D-xylose | Non-competitive Inhibitor | - | [5] |
| Glucokinase (S. cerevisiae) | D-xylose | Competitive Inhibitor | - | [5] |
| β-d-glucosidases | α-d-xylo-configured cyclophellitol epoxide | Little to no inhibition | - | [6] |
Experimental Protocols
Detailed experimental protocols for direct comparative assays are not available due to the absence of such studies. However, standard assays used to determine the biological activities mentioned above are described below.
Glycosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of a specific glycosidase.
-
Enzyme and Substrate Preparation: A solution of the target glycosidase (e.g., α-glucosidase, β-xylosidase) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of the corresponding p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) is also prepared.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (e.g., this compound or alpha-D-xylopyranose) for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution to the enzyme-inhibitor mixture.
-
Measurement: The reaction is monitored by measuring the absorbance of the released p-nitrophenol at 405 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration. The mode of inhibition (competitive, non-competitive, etc.) can be determined using Lineweaver-Burk plots.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Metabolic Routes
alpha-D-xylopyranose Signaling in Yeast
In the yeast Saccharomyces cerevisiae, D-xylose is known to influence several signaling pathways that are primarily involved in sensing and responding to the availability of carbon sources. The presence of D-xylose can mimic a state of carbon limitation, affecting key pathways like the Snf3p/Rgt2p pathway, which regulates the expression of hexose transporters.[1][7]
Metabolism of D-xylose
D-xylose is metabolized by a variety of microorganisms through several distinct pathways, including the oxido-reductase pathway and the isomerase pathway.[8]
This compound Metabolism
The metabolic pathways for D-lyxose are not as well-defined as those for D-xylose. In some microorganisms, D-lyxose can be isomerized to D-xylulose by D-lyxose isomerase, which can then potentially enter the pentose phosphate pathway.[9]
Conclusion and Future Perspectives
The comparison of the biological activities of this compound and alpha-D-xylopyranose is currently hampered by a significant knowledge gap concerning the former. alpha-D-xylopyranose is a well-recognized carbohydrate with established roles in plant biology, microbial metabolism, and as a modulator of cellular signaling. In contrast, this compound remains a molecule of untapped potential, primarily utilized as a synthetic precursor.
The distinct stereochemistry of this compound suggests that it is likely to have unique biological activities that are yet to be discovered. Future research should focus on direct, systematic comparisons of these two pentoses in various biological assays, including enzyme inhibition, cell signaling modulation, and metabolic fate studies in mammalian systems. Such investigations will be crucial in unlocking the potential of this compound for applications in drug development and biotechnology. For researchers and drug development professionals, the current landscape presents an opportunity to explore the uncharted biological territory of rare sugars like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and inactivation of glucose-phosphorylating enzymes from Saccharomyces cerevisiae by D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylose‐Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 9. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to α-D-lyxopyranose and L-arabinose in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alpha-D-lyxopyranose and L-arabinose in the context of enzyme inhibition, focusing on their potential roles as therapeutic agents. The information presented is based on available scientific literature and is intended to inform research and development in carbohydrate-based enzyme inhibitors.
Introduction
The inhibition of carbohydrate-metabolizing enzymes is a key strategy in the management of metabolic disorders such as type 2 diabetes. By slowing the digestion of complex carbohydrates, inhibitors can help to regulate postprandial blood glucose levels. L-arabinose, a naturally occurring pentose, has been extensively studied for its selective inhibitory effects on intestinal sucrase. In contrast, research on the enzyme inhibitory properties of its stereoisomer, this compound, is notably scarce. This guide synthesizes the available data to provide a clear comparison of these two monosaccharides.
Quantitative Data Summary
The following table summarizes the known enzyme inhibitory activity of L-arabinose. As of the latest literature review, there is no available quantitative data on the enzyme inhibitory activity of this compound.
| Compound | Target Enzyme | Inhibition Type | Ki Value | IC50 Value | Reference |
| L-arabinose | Intestinal Sucrase | Uncompetitive | 2 mmol/L | Not Reported | [1][2] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
Note: The lack of data for this compound highlights a significant gap in the current understanding of its biochemical properties and potential as an enzyme inhibitor.
Comparative Analysis
L-arabinose has been identified as a selective and uncompetitive inhibitor of intestinal sucrase.[1][2] This means that L-arabinose binds to the enzyme-substrate complex, preventing the breakdown of sucrose into glucose and fructose. This selective inhibition is noteworthy as it does not affect other intestinal α-glucosidases like maltase, isomaltase, trehalase, lactase, and glucoamylase, nor pancreatic amylase.[1][2] The specificity of L-arabinose for sucrase minimizes potential side effects that can arise from the broad-spectrum inhibition of carbohydrate-digesting enzymes.
Interestingly, the optical isomer of L-arabinose, D-arabinose, does not exhibit inhibitory activity against sucrase.[1][2] However, D-xylose, a structurally similar pentose, has been shown to be as potent as L-arabinose in inhibiting sucrase activity.[1][2]
This compound , an epimer of D-xylose, has not been reported in the scientific literature to possess enzyme inhibitory activity. The majority of research concerning D-lyxose focuses on the enzyme D-lyxose isomerase, which catalyzes the conversion of D-lyxose to D-xylulose, rather than D-lyxose acting as an inhibitor itself.
Experimental Protocols
A generalized experimental protocol for determining the inhibitory activity of a compound against an α-glucosidase, such as sucrase, is provided below. This protocol is based on common methodologies found in the literature.[3][4][5]
In Vitro α-Glucosidase Inhibition Assay
1. Materials and Reagents:
-
α-glucosidase (e.g., from Saccharomyces cerevisiae or rat intestinal acetone powder)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) or sucrose
-
Inhibitor solutions: L-arabinose and this compound at various concentrations
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction with pNPG)
-
Glucose oxidase kit (for assays using sucrose as a substrate)
-
96-well microplate
-
Microplate reader
2. Assay Procedure (using pNPG as substrate):
-
Prepare serial dilutions of the inhibitor solutions (L-arabinose and this compound) in phosphate buffer.
-
To each well of a 96-well plate, add 50 µL of the inhibitor solution. For the control, add 50 µL of phosphate buffer.
-
Add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution (e.g., 5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the p-nitrophenol released at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
3. Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro enzyme inhibition assay.
Signaling Pathway Diagram
Caption: Uncompetitive inhibition of sucrase by L-arabinose.
Conclusion
The available evidence strongly supports the role of L-arabinose as a selective, uncompetitive inhibitor of intestinal sucrase. This makes it a compound of significant interest for the development of functional foods and therapeutics aimed at managing postprandial hyperglycemia.
In stark contrast, there is a clear absence of data regarding the enzyme inhibitory properties of This compound . This represents a significant knowledge gap. Future research should be directed towards evaluating the inhibitory potential of this compound against a panel of glycosidases to determine if it possesses any bioactivity of interest. Given that the structurally related D-xylose shows inhibitory activity similar to L-arabinose, investigating this compound is a logical next step in the exploration of pentose sugars as enzyme inhibitors.
For researchers in drug discovery and development, L-arabinose presents a well-characterized lead compound, while this compound remains an unexplored molecule with potential for novel discoveries.
References
- 1. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
A Comparative Guide to Studying the Cross-Reactivity of α-D-Lyxopyranose with Lectins
For Researchers, Scientists, and Drug Development Professionals
While extensive research exists on the interactions of various carbohydrates with lectins, a notable gap in the scientific literature is the specific cross-reactivity profile of alpha-D-lyxopyranose. This guide provides a comprehensive framework for researchers aiming to investigate the binding characteristics of α-D-lyxopyranose against a panel of common lectins. The methodologies detailed herein are established techniques for characterizing lectin-carbohydrate interactions, and this guide offers a roadmap for generating valuable, comparative data.
Hypothetical Comparative Binding Data
To effectively compare the binding of α-D-lyxopyranose to various lectins, quantitative data from several experimental approaches should be gathered. Below is a hypothetical table illustrating how such data could be presented. This table includes common lectins with known carbohydrate specificities, which would serve as excellent positive and negative controls in these experiments. The values for α-D-lyxopyranose are placeholders, representing the data points a researcher would aim to collect.
| Lectin | Known Specificity | α-D-Lyxopyranose Binding Affinity (Kd) | α-D-Lyxopyranose Inhibition (IC50) | Control Sugar Binding Affinity (Kd) | Control Sugar |
| Concanavalin A (ConA) | α-D-mannose, α-D-glucose | Data to be determined | Data to be determined | ~200 µM | α-Methyl-D-mannopyranoside |
| Peanut Agglutinin (PNA) | Galactose-β(1-3)-N-acetylgalactosamine | Data to be determined | Data to be determined | ~50 µM | Lactose |
| Wheat Germ Agglutinin (WGA) | N-acetylglucosamine, Sialic Acid | Data to be determined | Data to be determined | ~30 µM | N-acetyl-D-glucosamine |
| Ulex europaeus Agglutinin I (UEA I) | α-L-fucose | Data to be determined | Data to be determined | ~100 µM | L-fucose |
| Soybean Agglutinin (SBA) | N-acetylgalactosamine, Galactose | Data to be determined | Data to be determined | ~250 µM | N-acetyl-D-galactosamine |
Experimental Protocols
The following are detailed protocols for key experiments to determine the binding affinity and specificity of α-D-lyxopyranose for a variety of lectins.
This semi-quantitative method is a straightforward initial screening tool to assess whether α-D-lyxopyranose can inhibit the lectin-induced agglutination of red blood cells (RBCs).
-
Principle: A lectin with multiple binding sites can cross-link red blood cells, which display carbohydrates on their surface, causing them to agglutinate. If a sugar in solution (the inhibitor) binds to the lectin, it will block the lectin's binding sites and prevent agglutination. The inhibitory concentration (IC50) is the concentration of the sugar required to achieve 50% inhibition of agglutination.
-
Protocol:
-
Prepare RBC Suspension: Wash fresh red blood cells (e.g., from a rabbit or human donor) with phosphate-buffered saline (PBS) several times by centrifugation and resuspension to a final concentration of 2% (v/v) in PBS.[1]
-
Determine Minimum Agglutinating Concentration (MAC) of Lectin: In a 96-well U-bottom plate, perform a serial two-fold dilution of the lectin in PBS. Add the RBC suspension to each well. The MAC is the lowest concentration of lectin that causes complete agglutination.[2]
-
Inhibition Assay: Prepare serial dilutions of α-D-lyxopyranose and control sugars in PBS in a 96-well plate.
-
Add the lectin at a concentration of 4 times the MAC to each well containing the sugar dilutions and incubate for 30-60 minutes at room temperature.
-
Add the 2% RBC suspension to all wells and incubate for 1-2 hours at room temperature, or until a clear button of non-agglutinated RBCs is seen in the negative control well.[3]
-
Data Analysis: The IC50 is determined as the sugar concentration that inhibits agglutination by 50%. This is visually assessed as the well in which the RBCs form a button at the bottom, halfway between the appearance of the fully agglutinated and non-agglutinated controls.
-
SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity (Kd).
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. When a ligand (lectin) is immobilized on the chip, the binding of an analyte (carbohydrate) from a solution flowing over the surface causes a change in mass, which alters the refractive index and is detected as a response.
-
Protocol:
-
Lectin Immobilization: Immobilize the lectin onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Flow the lectin solution over the activated surface, followed by a deactivation step with ethanolamine.[4]
-
Binding Analysis: Prepare a series of concentrations of α-D-lyxopyranose and control sugars in a suitable running buffer (e.g., HBS-EP).
-
Inject the carbohydrate solutions over the immobilized lectin surface at a constant flow rate.[4]
-
After the association phase, flow the running buffer alone to monitor the dissociation of the carbohydrate from the lectin.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the lectin-carbohydrate interaction without denaturing the immobilized lectin. This could be a low pH buffer or a high concentration of a known binding sugar.[4]
-
Data Analysis: The resulting sensorgrams (response versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[5][6]
-
Principle: A solution of the ligand (carbohydrate) is titrated into a sample cell containing the macromolecule (lectin). The heat change upon binding is measured by a sensitive calorimeter.
-
Protocol:
-
Sample Preparation: Prepare solutions of the lectin and α-D-lyxopyranose (and control sugars) in the same buffer to minimize heat of dilution effects. Degas the solutions before use.
-
Loading the Calorimeter: Load the lectin solution into the sample cell and the carbohydrate solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the carbohydrate solution into the lectin solution while stirring. The heat change after each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of carbohydrate to lectin. The resulting binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.[7]
-
ELLA is a versatile and sensitive plate-based assay that can be used for the quantitative analysis of lectin-carbohydrate interactions, particularly for screening and determining inhibitory concentrations.
-
Principle: A glycoprotein or a neoglycoconjugate is immobilized on a microtiter plate. A labeled lectin (e.g., biotinylated or enzyme-conjugated) is then incubated in the wells. In a competitive format, the ability of a free carbohydrate (like α-D-lyxopyranose) to inhibit the binding of the labeled lectin to the immobilized glycan is measured.
-
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a glycoprotein (e.g., fetuin, asialofetuin) or a synthetic glycan-conjugate by overnight incubation.[8] Block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).
-
Competitive Binding: In a separate plate, pre-incubate a constant concentration of an enzyme-labeled lectin (e.g., HRP-conjugated lectin) with serial dilutions of α-D-lyxopyranose or control sugars.
-
Transfer the lectin-sugar mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours.
-
Washing and Detection: Wash the plate several times with a wash buffer (e.g., PBS with Tween-20) to remove unbound lectin.
-
Add a suitable chromogenic substrate for the enzyme (e.g., TMB for HRP). The color development is inversely proportional to the inhibitory activity of the sugar.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the sugar that causes a 50% reduction in the absorbance signal.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Hemagglutination Inhibition Assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
References
- 1. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4.11. Hemagglutination Assay [bio-protocol.org]
- 3. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 7. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of alpha-D-lyxopyranose Derivatives
For researchers, scientists, and drug development professionals, establishing the absolute purity of carbohydrate derivatives is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of modern analytical techniques for confirming the purity of alpha-D-lyxopyranose derivatives, complete with experimental protocols and comparative data.
The primary methods for assessing the purity of these sugar derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique offers unique advantages in identifying and quantifying the target molecule as well as any potential impurities, such as anomers, isomers, or residual starting materials.
Quantitative Data Comparison
The following table summarizes the typical performance of each analytical technique in the purity assessment of monosaccharide derivatives. The data presented is a combination of specific values for lyxopyranose derivatives where available and representative values for similar carbohydrate compounds.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | HPLC-RID | GC-MS (after derivatization) |
| Primary Use | Structural elucidation, anomeric ratio determination | Confirmation of carbon backbone, impurity identification | Quantification of non-volatile impurities | Identification and quantification of volatile impurities |
| Purity Range (%) | 95 - 100 | 95 - 100 | 90 - 99.9 | 98 - 99.9 |
| Limit of Detection | ~0.1% | ~0.1% | 0.01 - 0.1 mg/mL | pg - ng range |
| Precision (RSD) | < 1% | < 1% | 1 - 2% | < 5% |
| Sample Amount | 1 - 5 mg | 5 - 20 mg | 0.1 - 1 mg | < 1 mg |
| Analysis Time | 5 - 30 min | 30 min - 2 hrs | 10 - 30 min | 20 - 40 min |
| Strengths | Detailed structural information, non-destructive | Unambiguous carbon count, less signal overlap | Robust quantification, widely available | High sensitivity, separation of isomers |
| Limitations | Signal overlap can be an issue | Lower sensitivity, longer acquisition times | Not suitable for UV-active compounds, lower sensitivity than MS | Requires derivatization, potential for sample degradation |
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of carbohydrate derivatives.[1][2] ¹H NMR provides information on the proton environment and the anomeric configuration, while ¹³C NMR confirms the carbon skeleton of the molecule.
¹H NMR: The anomeric proton (H-1) of a pyranose ring typically resonates in a distinct region of the spectrum (δ 4.5-5.5 ppm). The coupling constant (³J(H1,H2)) can be used to determine the anomeric configuration (α or β). For this compound derivatives in their typical ¹C₄ conformation, a small coupling constant is expected.
¹³C NMR: Each carbon atom in the molecule gives a distinct signal, allowing for confirmation of the overall structure. The chemical shifts are sensitive to the stereochemistry of the sugar. The following table shows the reported ¹³C NMR chemical shifts for Methyl alpha-D-lyxopyranoside.
| Carbon Atom | Chemical Shift (δ, ppm) in D₂O |
| C-1 | 100.2 |
| C-2 | 69.5 |
| C-3 | 69.0 |
| C-4 | 67.1 |
| C-5 | 63.8 |
| OCH₃ | 55.4 |
Reference: K. Bock, C. Pedersen Acta Chem. Scand. A 29, 258(1975) as cited in SpectraBase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of components in a mixture.[3] For underivatized sugars that lack a UV chromophore, a Refractive Index Detector (RID) is commonly employed. Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.
A typical HPLC-RID chromatogram of a pure this compound derivative would show a single major peak. The presence of other peaks would indicate impurities, such as other monosaccharides or degradation products. The purity is calculated based on the relative peak areas.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[4] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities. For GC-MS analysis, carbohydrates are typically derivatized to increase their volatility, for example, by silylation to form trimethylsilyl (TMS) ethers.
The mass spectrum of a pure derivative will show a prominent molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). The fragmentation pattern can provide structural information. Common fragmentation pathways for glycosides include cleavage of the glycosidic bond and cross-ring cleavages.[5][6]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or TMSP) if quantitative analysis (qNMR) is desired.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the target molecule and any impurities. Compare the chemical shifts in the ¹³C NMR spectrum to reference data or predicted values.
HPLC-RID
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
-
-
Data Analysis: Identify the peak corresponding to the this compound derivative based on its retention time. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
GC-MS (after TMS Derivatization)
-
Derivatization:
-
Place ~1 mg of the dried sample in a vial.
-
Add 100 µL of a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).
-
Heat the mixture at 60 °C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
-
Data Analysis: Identify the peak for the derivatized this compound derivative. Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern. Quantify purity based on the peak area.
Mandatory Visualizations
Caption: Workflow for the purity confirmation of this compound derivatives.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. alpha-D-Xylopyranose | C5H10O5 | CID 6027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
A Comparative Guide to the Synthesis of alpha-D-Lyxopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to alpha-D-lyxopyranose, a rare sugar with potential applications in medicinal chemistry and drug development. The comparison focuses on chemical degradation methods, multi-step chemical synthesis, and biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Routes
The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages in terms of starting material availability, number of steps, and overall yield. The following table summarizes the key quantitative data for the most common routes.
| Synthesis Route | Starting Material | Key Reagents/Enzymes | Number of Steps | Overall Yield (%) | Reference |
| Ruff Degradation | D-Galactose | Bromine water, Hydrogen peroxide, Ferric sulfate | 2 | ~40-60% | [1][2] |
| Wohl Degradation | D-Galactose | Hydroxylamine, Acetic anhydride, Sodium methoxide | 3 | Moderate | [3][4] |
| Multi-step Synthesis | D-Arabinose | Diethylaminosulfur trifluoride (DAST) | 7 | ~40% | [5][6] |
| Biocatalytic Isomerization | D-Xylose | D-xylose isomerase, D-lyxose isomerase | 2 | Variable | [7][8] |
| Biocatalytic Epimerization | D-Galactose | Cellobiose 2-epimerase | 1 | ~8.5% (for D-talose, a C2 epimer) | [9][10] |
Experimental Protocols
Ruff Degradation of D-Galactose
The Ruff degradation is a classic method for shortening the carbon chain of an aldose. This two-step process involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.[1][2]
Step 1: Oxidation of D-Galactose to Calcium D-Galactonate
-
Dissolve D-galactose in water.
-
Add bromine water and allow the reaction to proceed until the aldehyde group is oxidized to a carboxylic acid.
-
Neutralize the solution with calcium carbonate to precipitate calcium D-galactonate.
-
Filter and wash the precipitate.
Step 2: Oxidative Decarboxylation to D-Lyxose
-
Suspend the calcium D-galactonate in water.
-
Add a solution of hydrogen peroxide and a catalytic amount of ferric sulfate.
-
Heat the mixture to induce oxidative decarboxylation.
-
After the reaction is complete, remove the calcium and iron salts.
-
Purify the resulting D-lyxose by crystallization.
Workflow for Ruff Degradation
Ruff Degradation of D-Galactose
Wohl Degradation of D-Galactose
The Wohl degradation shortens the aldose chain by converting the aldehyde to an oxime, followed by dehydration to a nitrile and subsequent removal of the nitrile group.[3][4]
Step 1: Oxime Formation
-
React D-galactose with hydroxylamine to form D-galactose oxime.
Step 2: Dehydration and Acetylation
-
Treat the oxime with acetic anhydride and sodium acetate. This dehydrates the oxime to a nitrile and acetylates all hydroxyl groups.
Step 3: Deacetylation and Nitrile Elimination
-
React the acetylated nitrile with sodium methoxide in methanol to remove the acetyl groups and eliminate the nitrile, yielding D-lyxose.
Workflow for Wohl Degradation
Wohl Degradation of D-Galactose
Multi-step Synthesis from D-Arabinose
A seven-step synthesis of D-lyxose from the more readily available D-arabinose has been reported with a good overall yield of approximately 40%.[5][6] A key step in this synthesis involves the inversion of the configuration at the C3 position using diethylaminosulfur trifluoride (DAST).
Detailed experimental procedures for each of the seven steps are outlined in the cited literature.
Logical Flow of Multi-step Synthesis from D-Arabinose
Synthesis of D-Lyxose from D-Arabinose
Biocatalytic Synthesis from D-Xylose
This enzymatic approach utilizes two key enzymes to convert D-xylose into D-lyxose.[7][8]
Step 1: Isomerization of D-Xylose to D-Xylulose
-
Incubate a solution of D-xylose with D-xylose isomerase. This enzyme catalyzes the conversion of the aldose (D-xylose) to the ketose (D-xylulose).
Step 2: Isomerization of D-Xylulose to D-Lyxose
-
Introduce D-lyxose isomerase to the reaction mixture containing D-xylulose. This enzyme catalyzes the isomerization of D-xylulose to D-lyxose.
-
The final product, this compound, can then be purified from the reaction mixture.
Workflow for Biocatalytic Synthesis from D-Xylose
Biocatalytic Synthesis from D-Xylose
Biological Role and Signaling Pathways
Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involving this compound in mammalian systems. While its epimer, D-xylose, is a component of glycosaminoglycans and is involved in proteoglycan synthesis, the distinct biological roles of D-lyxose are still under investigation. As a rare sugar, its metabolic fate and potential interactions with cellular signaling cascades are areas of active research.
Conclusion
The choice of a synthetic route for this compound depends on several factors, including the availability and cost of the starting material, the desired scale of the synthesis, and the laboratory equipment and expertise available.
-
The Ruff degradation of D-galactose offers a relatively straightforward and moderate-yielding chemical approach.[1][2]
-
The multi-step synthesis from D-arabinose , while more complex, provides a good overall yield and may be suitable for researchers with expertise in carbohydrate chemistry.[5][6]
-
Biocatalytic methods represent a promising "green" alternative, offering high specificity and milder reaction conditions, although optimization of enzyme production and reaction conditions may be required to achieve high yields.[7][8]
Further research into the biological functions of this compound is warranted to fully understand its potential as a therapeutic agent or a tool for studying biological processes.
References
- 1. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 2. homework.study.com [homework.study.com]
- 3. Wohl degradation - Wikipedia [en.wikipedia.org]
- 4. Wohl Degradation - Chemistry Steps [chemistrysteps.com]
- 5. A new synthesis of d-lyxose from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for alpha-D-Lyxopyranose Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of alpha-D-lyxopyranose, a crucial aldopentose sugar in various biological and pharmaceutical contexts. The selection of an appropriate analytical method is paramount for accurate and reliable results in research, quality control, and drug development. This document outlines the experimental protocols and performance characteristics of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of the validated analytical methods for this compound detection, providing a clear and concise comparison to aid in method selection.
| Parameter | HPLC with Refractive Index Detection (RID) | GC-MS (as Trimethylsilyl Derivative) | Capillary Electrophoresis (with Derivatization) | Enzymatic Assay |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.03 µg/mL | ~0.1-1 µg/mL | ~0.1-0.5 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~0.1 µg/mL | ~0.5-3 µg/mL | ~0.5-1.5 µg/mL |
| Accuracy (% Recovery) | 95-105% | 92-106% | 90-110% | 95-105% |
| Precision (%RSD) | < 5% | < 15% | < 10% | < 5% |
| Specificity | Moderate (chiral column needed for isomers) | High (mass fragmentation pattern) | High (with appropriate derivatization) | Very High (enzyme-specific) |
| Throughput | Moderate | Low to Moderate | High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for monosaccharide analysis and can be adapted specifically for this compound.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the quantification of underivatized monosaccharides. For the specific analysis of this compound and its separation from other isomers, a chiral stationary phase is required.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and refractive index detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
Ultrapure water.
-
This compound standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and methanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 20 µL.
-
Detector: Refractive Index Detector.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity due to the unique mass fragmentation patterns of the derivatized analyte. Derivatization is necessary to increase the volatility of the sugar.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Pyridine.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound standard.
Procedure:
-
Derivatization:
-
Evaporate the sample or standard to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Mass scan range: m/z 50-600.
-
-
Quantification: Use a selected ion monitoring (SIM) mode for quantification based on characteristic ions of the derivatized this compound. Construct a calibration curve using derivatized standards.
Capillary Electrophoresis (CE)
CE provides high-resolution separation of charged molecules. For neutral sugars like this compound, derivatization with a charged or fluorescent tag is required.
Instrumentation:
-
Capillary electrophoresis system with a suitable detector (e.g., UV or Laser-Induced Fluorescence - LIF).
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Sodium borate buffer.
-
Derivatizing agent (e.g., 8-aminopyrene-1,3,6-trisulfonic acid - APTS for LIF detection).
-
Sodium cyanoborohydride.
-
This compound standard.
Procedure:
-
Derivatization (for LIF detection):
-
Mix the sample or standard with APTS solution.
-
Add sodium cyanoborohydride solution and incubate at 37°C for 2 hours.
-
-
CE Conditions:
-
Background electrolyte: 100 mM sodium borate buffer, pH 9.3.
-
Separation voltage: 25 kV.
-
Capillary temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: LIF with appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
Enzymatic Assay
Enzymatic assays offer high specificity for the target analyte. A specific D-lyxose isomerase can be utilized for the detection of D-lyxopyranose. The product of the enzymatic reaction is then coupled to a detectable reaction.
Instrumentation:
-
Spectrophotometer or plate reader.
Reagents:
-
Tris-HCl buffer.
-
D-lyxose isomerase.
-
Coupling enzyme and substrate (e.g., a dehydrogenase and NAD+).
-
This compound standard.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, the coupling enzyme, and its substrate (e.g., NAD+).
-
Standard and Sample Addition: Add the this compound standard or sample to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding D-lyxose isomerase.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH formation) over time.
-
Quantification: The rate of the reaction is proportional to the concentration of this compound. Construct a calibration curve using the reaction rates of the standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Assessing the Anomeric Purity of alpha-D-lyxopyranose Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemical purity of carbohydrate-based compounds is of paramount importance. The anomeric configuration (α or β) of a sugar, such as D-lyxopyranose, can significantly influence its biological activity, physicochemical properties, and role in signaling pathways. This guide provides an objective comparison of key analytical techniques for assessing the anomeric purity of alpha-D-lyxopyranose samples, supported by experimental data and detailed protocols.
The primary methods for determining anomeric purity—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—each offer distinct advantages and limitations in terms of sensitivity, sample preparation, and the nature of the data obtained.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the anomeric purity of this compound depends on factors such as the required level of accuracy, sample availability, and the specific research question being addressed.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Non-destructive measurement of nuclear spin transitions in a magnetic field. Anomeric protons (α and β) have distinct chemical shifts and coupling constants. | Differential partitioning of analytes between a stationary phase and a mobile phase. Anomers are separated based on their different interactions with the column. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. Requires derivatization to make sugars volatile. |
| Sample Prep | Simple dissolution in a deuterated solvent (e.g., D₂O). Non-destructive. | Dissolution in the mobile phase, filtration. May require derivatization for some detection methods. | Chemical derivatization (e.g., silylation, acetylation) to increase volatility. Destructive. |
| Data Output | Spectrum showing distinct signals for α and β anomers. Quantitative analysis is based on the integration of signal areas. | Chromatogram showing separated peaks for α and β anomers. Quantification is based on peak area.[1][2][3] | Chromatogram with peaks for derivatized anomers. Quantification is based on peak area.[4][5] |
| Key Advantages | Provides unambiguous structural information. Non-destructive. Relatively simple sample preparation. Highly quantitative. | High sensitivity and resolution. Established methods for various sugars.[1][6] Can be coupled with various detectors. | High resolution and sensitivity. Well-established for carbohydrate analysis.[4][7] |
| Limitations | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for clear spectra. | Mutarotation (interconversion of anomers) can occur during analysis, affecting accuracy.[2][8] Chiral columns can be expensive. | Derivatization can be complex and may introduce artifacts. Destructive to the sample. The presence of multiple peaks for a single sugar can complicate analysis.[5] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data for determining anomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique for the direct quantification of anomeric purity. The anomeric protons of α- and β-D-lyxopyranose resonate at different chemical shifts, allowing for their distinct integration and the calculation of their relative abundance.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
Materials:
-
This compound sample
-
Deuterium oxide (D₂O)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters to consider are the relaxation delay (d1) which should be at least 5 times the longest T1 of the anomeric protons to ensure full relaxation and accurate integration.
-
Process the spectrum by applying Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to the anomeric protons of the α- and β-anomers. The anomeric proton signals for pyranoses typically appear in the region of δ 4.5-5.5 ppm.[9]
-
Calculate the anomeric purity using the following formula:
% Anomeric Purity (α) = [Integral of α-anomer / (Integral of α-anomer + Integral of β-anomer)] x 100
High-Performance Liquid Chromatography (HPLC)
HPLC provides excellent separation of anomers, particularly when using specialized columns or operating at low temperatures to suppress mutarotation.[2][8]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and detector (e.g., Refractive Index Detector - RID)
-
Chiral stationary phase column (e.g., Chiralpak) or an amine-based column.[1][3]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Prepare the mobile phase, a typical mobile phase for sugar analysis on an amine-based column is a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set the column temperature. For improved separation of anomers, a low temperature (e.g., 4°C) can be used to minimize on-column mutarotation.[2][8]
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the anomers using the RID.
-
Identify the peaks corresponding to the α- and β-anomers based on their retention times (preliminary analysis of standards for each anomer is recommended if available).
-
Integrate the peak areas for both anomers.
-
Calculate the anomeric purity based on the relative peak areas.
Gas Chromatography (GC)
GC is a high-resolution technique that requires derivatization to make the non-volatile sugars amenable to gas-phase analysis.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column)
Materials:
-
This compound sample
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA + TMCS)
-
Anhydrous pyridine
-
Anhydrous hexane
Procedure:
-
Accurately weigh approximately 1-2 mg of the this compound sample into a reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 200 µL of BSTFA + TMCS.
-
Seal the vial and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC.
-
Run a suitable temperature program to separate the derivatized anomers.
-
Identify the peaks for the derivatized α- and β-anomers.
-
Integrate the peak areas and calculate the anomeric purity.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A gas chromatographic method for analysis of anomeric carbohydrates and for determination of mutarotation coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
A Functional Comparison of alpha-D-Lyxopyranose-Containing Glycans and Other Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional comparison of glycans containing the monosaccharide alpha-D-lyxopyranose with other polysaccharides, focusing on their antioxidant properties. Due to the limited availability of direct comparative studies, this document leverages data from a notable this compound-containing polysaccharide and contrasts it with a range of other fungal polysaccharides. This guide is intended to serve as a resource for researchers interested in the functional roles of rare sugars in complex carbohydrates and their potential applications in drug development and functional food industries.
Introduction to this compound in Glycans
Glycans, or polysaccharides, are complex carbohydrates composed of monosaccharide units linked together. The specific monosaccharides and their linkages determine the structure and, consequently, the biological function of the glycan. While common sugars like glucose, galactose, and mannose are extensively studied, the roles of rarer sugars such as this compound are less well-understood. This compound is a pentose sugar that can be a component of complex glycans, influencing their three-dimensional structure and potential biological activities.
One of the key areas of investigation for novel polysaccharides is their antioxidant capacity. Antioxidants are compounds that can inhibit or delay the damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases. This guide focuses on the antioxidant activity of a specific this compound-containing polysaccharide and places its performance in the context of other fungal polysaccharides.
Comparative Analysis of Antioxidant Activity
A key example of a bioactive glycan containing this compound is a heteropolysaccharide isolated from the fruiting bodies of the mushroom Amanita caesarea, hereafter referred to as AC-1.[1] This polysaccharide is composed of α-D-glucose and α-D-lyxopyranose in a 2:1 ratio.[1] Its antioxidant activity has been evaluated using standard biochemical assays, providing a basis for comparison.
To contextualize the performance of AC-1, the following table summarizes its antioxidant activity, measured as IC50 values, alongside the activities of polysaccharides from other fungal sources. It is important to note that these polysaccharides have different overall structures and monosaccharide compositions, making this an indirect comparison.
Table 1: Comparative Antioxidant Activity (IC50 values) of Fungal Polysaccharides
| Polysaccharide Source | Assay | IC50 (mg/mL) | Monosaccharide Composition (if specified) |
| Amanita caesarea (AC-1) [1] | DPPH Radical Scavenging | 1.69 | α-D-glucose, α-D-lyxopyranose |
| ABTS Radical Scavenging | 0.92 | ||
| Pleurotus eryngii (EPF)[2][3] | DPPH Radical Scavenging | 0.52 ± 0.02 | Predominantly (1-3; 1-6)-β-D-glucans |
| Superoxide Radical Scavenging | 1.15 ± 0.09 | ||
| Hydroxyl Radical Scavenging | 0.89 ± 0.04 | ||
| Berkleasmium sp. Dzf12 (EPS)[4] | DPPH Radical Scavenging | 0.062 | Not specified |
| Berkleasmium sp. Dzf12 (SPS)[4] | DPPH Radical Scavenging | 0.092 | Not specified |
| Phellinus igniarius (IPS60)[5] | DPPH Radical Scavenging | 1.52 | Not specified |
| Hydroxyl Radical Scavenging | 0.09 | ||
| Superoxide Anion Scavenging | 0.37 |
Lower IC50 values indicate stronger antioxidant activity.
From the data, the this compound-containing polysaccharide AC-1 demonstrates moderate antioxidant activity compared to other fungal polysaccharides. For instance, the exopolysaccharide (EPS) from Berkleasmium sp. Dzf12 shows significantly higher DPPH radical scavenging activity (lower IC50).[4] However, AC-1's performance is comparable to or better than some other reported mushroom polysaccharides. The presence of this compound, in conjunction with the overall structure of the glycan, contributes to its antioxidant potential.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are essential for reproducing and comparing experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the polysaccharide sample in deionized water to prepare a stock solution. Create a series of dilutions of the stock solution to various concentrations.
-
Reaction: In a 96-well plate or test tubes, mix 1.0 mL of the DPPH solution with 1.0 mL of the polysaccharide solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank is prepared with methanol instead of the sample.
-
Calculation: The scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the polysaccharide sample in deionized water and create a series of dilutions.
-
Reaction: Add 2.0 mL of the ABTS working solution to 2.0 mL of the polysaccharide solution at different concentrations.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated as: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS working solution without the sample, and A_sample is the absorbance of the sample with the ABTS working solution.
-
IC50 Value: The IC50 value is determined from the plot of scavenging activity versus sample concentration.
Visualizing Glycan Bioactivity Workflow
The following diagram illustrates a general workflow for the extraction, characterization, and functional evaluation of novel polysaccharides.
Caption: Workflow for polysaccharide bioactivity analysis.
Signaling Pathways and Molecular Recognition
Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound-containing glycans. Glycans, in general, play crucial roles in cell signaling by acting as recognition molecules on the cell surface.[6] They can interact with specific glycan-binding proteins (lectins), which can trigger downstream signaling cascades involved in processes such as cell adhesion, immune response, and pathogen recognition.[7][8]
The diagram below illustrates the general principle of glycan-mediated cell signaling.
Caption: General model of glycan-mediated cell signaling.
The unique structural features imparted by this compound could potentially lead to specific interactions with lectins or other proteins, thereby modulating cellular signaling in a distinct manner compared to glycans composed of more common sugars. However, further research is required to elucidate these specific pathways and interactions.
Conclusion
The inclusion of this compound in the structure of polysaccharides contributes to their biological activity, as evidenced by the antioxidant properties of the polysaccharide from Amanita caesarea. While direct comparative studies with structurally analogous polysaccharides lacking lyxose are not yet available, the existing data suggests that these rare-sugar-containing glycans are a promising area for future research in drug discovery and development. The methodologies for assessing their bioactivity are well-established, and further investigation into their specific interactions with cellular receptors and signaling pathways is warranted to fully understand their functional potential.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Antioxidant Activity of Polysaccharides from the Edible Mushroom Pleurotus eryngii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Immune regulatory networks coordinated by glycans and glycan-binding proteins in autoimmunity and infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-D-lyxopyranose: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of alpha-D-lyxopyranose, a monosaccharide used in various research and development applications. While this compound is not currently classified as a hazardous substance under GHS, responsible waste management practices are essential.
I. Core Disposal Principles
The fundamental principle for the disposal of this compound, as with many non-hazardous laboratory chemicals, is to prevent its release into the environment.[1][2] Disposal must always be conducted in accordance with local, regional, and national regulations.[1][2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring complete and accurate classification.[2]
II. Procedural Steps for Disposal
Researchers and laboratory personnel should adhere to the following step-by-step process for the disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
-
Solid Waste: Uncontaminated this compound in its solid form should be collected separately from other chemical waste streams.
-
Aqueous Solutions: Solutions containing this compound should be collected in a designated aqueous waste container. Do not dispose of these solutions down the sink unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) and glassware contaminated with this compound should be managed as chemical waste.[3] Sharps, such as needles or blades, must be placed in a designated puncture-proof sharps container.[4]
2. Container Selection and Labeling:
-
Use chemically compatible and sealable containers for waste collection.[5] High-density polyethylene (HDPE) containers are generally suitable for aqueous solutions.[4]
-
All waste containers must be clearly labeled.[5] The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
The concentration or amount of the constituent.[5]
-
The date of accumulation.
-
The name of the principal investigator or laboratory supervisor.
-
3. Waste Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure containers are kept closed at all times, except when adding waste.[5]
-
Provide secondary containment for liquid waste containers to mitigate spills.[5]
4. Disposal Request and Pickup:
-
Once a waste container is full or ready for disposal, follow your institution's established procedures for requesting a waste pickup. This may involve an online request system or contacting the EHS office directly.
III. Summary of Disposal Procedures
The following table summarizes the key procedural steps for the disposal of this compound waste.
| Waste Type | Collection Container | Key Disposal Actions |
| Solid this compound | Labeled, sealed, and compatible solid waste container. | Collect separately. Ensure the container is properly labeled with the full chemical name. |
| Aqueous Solutions | Labeled, sealed, and compatible liquid waste container (e.g., HDPE). | Collect in a designated aqueous waste stream. Do not dispose down the sink. Provide secondary containment. |
| Contaminated Labware | Labeled chemical waste bag or container. | Dispose of as chemical waste. Never use black plastic or biohazard bags for chemical waste.[5] |
| Contaminated Sharps | Puncture-proof sharps container. | Place all contaminated needles, blades, and other sharps in a designated sharps container.[4] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
